Product packaging for (6-Phenoxypyridin-3-yl)methanol(Cat. No.:CAS No. 101990-68-5)

(6-Phenoxypyridin-3-yl)methanol

Cat. No.: B010733
CAS No.: 101990-68-5
M. Wt: 201.22 g/mol
InChI Key: ZAKRVFYNLKKPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(6-Phenoxypyridin-3-yl)methanol (CAS 101990-68-5) is a high-value chemical intermediate with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol. This compound is of significant interest in pharmaceutical research and development, particularly in the synthesis of complex molecules with potential therapeutic applications. Its structural features—a pyridine ring linked to a phenol ether and a hydroxymethyl functional group—make it a versatile building block for constructing more complex chemical architectures. A prominent application documented in patent literature is its role as a key synthetic intermediate in the development of COX-2 inhibitors, a class of compounds known for their analgesic and anti-inflammatory properties . The molecule's ability to serve as a core scaffold in such syntheses underscores its importance in medicinal chemistry campaigns aimed at discovering new active pharmaceutical ingredients (APIs). Specifications & Data: • Molecular Formula: C12H11NO2 • Molecular Weight: 201.22 g/mol • CAS Number: 101990-68-5 • MDL Number: MFCD02682069 • Storage: Sealed in dry, at room temperature Safety Information: This compound is labeled with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B010733 (6-Phenoxypyridin-3-yl)methanol CAS No. 101990-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-phenoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKRVFYNLKKPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380134
Record name (6-phenoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101990-68-5
Record name 6-Phenoxy-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101990-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-phenoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-phenoxypyridin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (6-Phenoxypyridin-3-yl)methanol: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Phenoxypyridin-3-yl)methanol is a key building block in medicinal chemistry, recognized for its role as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its unique structure, featuring a phenoxy group and a hydroxymethyl substituent on a pyridine ring, provides a scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, properties, and potential applications of this compound, tailored for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound, with the CAS number 101990-68-5, is a solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 101990-68-5[1]
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol
Appearance White to off-white solid
IUPAC Name This compound
Synonyms 5-(Hydroxymethyl)-2-phenoxypyridine[1]
InChI InChI=1S/C12H11NO2/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-8,14H,9H2
SMILES C1=CC=C(C=C1)OC2=NC=C(C=C2)CO[1]

Synthesis of this compound

The synthesis of this compound typically involves the reduction of a corresponding carboxylic acid derivative, such as an ester or an aldehyde. A common and efficient method is the reduction of methyl 6-phenoxynicotinate.

Synthetic Pathway

Synthesis Methyl 6-phenoxynicotinate Methyl 6-phenoxynicotinate Reduction Reduction Methyl 6-phenoxynicotinate->Reduction NaBH4, Methanol or LiAlH4, THF This compound This compound Reduction->this compound

Caption: General synthetic scheme for this compound.

Experimental Protocol: Reduction of Methyl 6-phenoxynicotinate

This protocol describes a representative procedure for the synthesis of this compound via the reduction of methyl 6-phenoxynicotinate using sodium borohydride.

Materials:

  • Methyl 6-phenoxynicotinate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of methyl 6-phenoxynicotinate (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF) in a round-bottom flask, add sodium borohydride (NaBH₄) (typically 2-4 eq) portion-wise at 0 °C with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully quench the excess NaBH₄ by the slow addition of water.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. Partition the residue between ethyl acetate (EtOAc) and water. Separate the organic layer, and extract the aqueous layer with additional portions of EtOAc.

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the pure product.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the pyridine and phenoxy rings, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the pyridine and phenoxy rings, as well as a signal for the methylene carbon of the hydroxymethyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H2~8.2~163
Pyridine-H4~7.8~140
Pyridine-H5~7.4~112
Phenoxy-H (ortho)~7.1~121
Phenoxy-H (meta)~7.4~130
Phenoxy-H (para)~7.2~125
-CH₂-~4.6~62
-OHVariable (broad singlet)-
Pyridine-C3-~135
Pyridine-C6-~158
Phenoxy-C (ipso)-~154

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 201.[2] Common fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, M-17), the hydroxymethyl group (-CH₂OH, M-31), and cleavage of the ether linkage.

Biological Activity and Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been investigated for a range of therapeutic applications.

c-Met Kinase Inhibitors

Derivatives of 4-phenoxypyridine have been synthesized and evaluated as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a critical role in tumor growth, angiogenesis, and metastasis.[3] The this compound scaffold provides a valuable starting point for the design and synthesis of such inhibitors.

Soluble Epoxide Hydrolase (sEH) Inhibitors

This compound is a known intermediate in the synthesis of GSK2256294, a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[4][5] sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. Inhibition of sEH is a promising therapeutic strategy for the treatment of cardiovascular and inflammatory diseases.

Workflow for Investigating Biological Activity

BiologicalActivity A This compound B Chemical Modification (e.g., esterification, etherification, amination) A->B C Library of Derivatives B->C D In vitro Screening (e.g., enzyme assays, cell-based assays) C->D E Identification of 'Hits' D->E F Lead Optimization E->F G Preclinical Development F->G

References

Spectroscopic Analysis of (6-Phenoxypyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search, a complete set of verified experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for (6-Phenoxypyridin-3-yl)methanol could not be located in publicly available databases and scientific literature. To fulfill the requirements of a detailed technical guide, this document presents a representative dataset and experimental protocols for the closely related structural analogue, (6-chloropyridin-3-yl)methanol . The methodologies and the principles of spectral interpretation are directly applicable to the target compound.

This guide provides a detailed overview of the spectroscopic characterization of (6-chloropyridin-3-yl)methanol, a key intermediate in medicinal chemistry and materials science. The data is presented in a structured format for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for (6-chloropyridin-3-yl)methanol.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.32d2.41H-2
7.71dd8.3, 2.51H-4
7.33d8.31H-5
4.73s-2-CH₂OH
1.95t6.01-OH
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
151.8C-6
149.3C-2
139.5C-4
134.0C-3
124.3C-5
62.9-CH₂OH
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3350-3400BroadO-H stretch (alcohol)
3050-3100MediumC-H stretch (aromatic)
2850-2950MediumC-H stretch (aliphatic)
1590, 1470, 1430StrongC=C and C=N stretching (pyridine ring)
1080StrongC-O stretch (primary alcohol)
830StrongC-Cl stretch
MS (Mass Spectrometry) Data

Ionization Mode: Electrospray Ionization (ESI)

m/zRelative Intensity (%)Assignment
144.0100[M+H]⁺ (for ³⁵Cl isotope)
146.033[M+H]⁺ (for ³⁷Cl isotope)
126.045[M+H - H₂O]⁺
108.020[M+H - HCl]⁺

Experimental Protocols

The following are representative protocols for the acquisition of spectroscopic data for pyridine-based compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). Data processing, including Fourier transformation and phase correction, is performed using the spectrometer's software.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass analyzer is operated in positive ion mode to detect protonated molecules [M+H]⁺.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final_Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

Physical and chemical properties of (6-phenoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (6-phenoxypyridin-3-yl)methanol. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogues to offer a broader context for its potential characteristics and applications.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a phenoxy group at the 6-position and a hydroxymethyl group at the 3-position.[1] This structure makes it a valuable building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Notes
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
CAS Number 101990-68-5[1]
Appearance Not specified (likely a solid at room temperature)Inferred from related compounds
Melting Point No data available
Boiling Point No data available[1]
Solubility No specific data available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.Inferred from structural analogues
Storage Sealed in a dry environment at room temperature.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine and phenoxy rings, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling constants would be indicative of the substitution pattern. For example, spectra of related pyridine derivatives show aromatic protons in the range of δ 7.0-8.5 ppm and methylene protons adjacent to an oxygen at around δ 4.5 ppm.[2]

  • ¹³C NMR: The spectrum would display signals for the twelve carbon atoms. The carbon atoms of the aromatic rings would appear in the downfield region (typically δ 110-160 ppm), with the carbon bearing the hydroxyl group appearing around δ 60-65 ppm.[3][4]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • C-H stretching vibrations for the aromatic rings typically appear around 3000-3100 cm⁻¹.

  • C=C and C=N stretching vibrations of the pyridine and benzene rings in the 1400-1600 cm⁻¹ region.

  • A strong C-O stretching band for the alcohol at approximately 1050-1150 cm⁻¹ and for the aryl ether around 1200-1250 cm⁻¹.

Synthesis and Reactivity

General Synthesis Approach:

While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in the provided search results, a general synthetic strategy can be proposed based on established methods for preparing similar pyridine derivatives. A plausible route would involve the reduction of a corresponding carboxylic acid or ester, such as methyl 6-phenoxynicotinate.

Synthesis_Workflow Start Methyl 6-phenoxynicotinate Reaction Reduction Reaction Start->Reaction ReducingAgent Reducing Agent (e.g., LiAlH₄, NaBH₄) ReducingAgent->Reaction Solvent Anhydrous Solvent (e.g., THF, Ethanol) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A general workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

A representative experimental protocol, adapted from the synthesis of related compounds, is as follows:

  • Reaction Setup: To a solution of methyl 6-phenoxynicotinate in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a suitable reducing agent like lithium aluminum hydride (LiAlH₄) would be added portion-wise at a reduced temperature (e.g., 0 °C).

  • Reaction Progression: The reaction mixture would be stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: The reaction would be carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture would be filtered, and the filtrate extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers would be dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield the pure this compound.

Reactivity:

The reactivity of this compound is dictated by its primary functional groups: the hydroxyl group and the pyridine ring.

  • The hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid.

  • The pyridine ring , being electron-deficient, is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom. The phenoxy group at the 6-position will influence the electron density of the ring.

Potential Biological Activity and Applications in Drug Discovery

While there is no specific data on the biological activity of this compound, the phenoxypyridine scaffold is present in a number of biologically active molecules.

Anticancer and Kinase Inhibition:

Several studies have highlighted the potential of phenoxypyridine derivatives as anticancer agents. For instance, a series of N-methyl-4-phenoxypicolinamide derivatives, which share the phenoxypyridine core, have demonstrated significant cytotoxic activity against various human cancer cell lines, including non-small cell lung cancer and colorectal cancer.[5] Some of these compounds exhibited superior antiproliferative activity compared to the multi-kinase inhibitor sorafenib.[5] The N-methyl-4-phenoxypicolinamide motif is recognized as a key binding element in the hinge region of certain kinases.[5]

Kinase_Inhibition_Pathway cluster_drug Phenoxypyridine Derivative cluster_kinase Kinase Signaling cluster_cellular Cellular Response Drug This compound (or related derivative) Kinase Protein Kinase (e.g., VEGFR, PDGFR) Drug->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Cell Proliferation PhosphoSubstrate->Proliferation Angiogenesis Angiogenesis PhosphoSubstrate->Angiogenesis Cancer Progression Cancer Progression

Caption: Potential mechanism of action for phenoxypyridine derivatives as kinase inhibitors.

Other Potential Activities:

The broader class of pyridine derivatives has been investigated for a wide range of biological activities, including:

  • Antimicrobial and Antiviral: Various pyridine compounds have shown promising antibacterial and antifungal properties.[6]

  • Neurological Disorders: Derivatives of pyridine have been explored as agonists for dopamine and serotonin receptors, suggesting potential applications in treating conditions like Parkinson's disease.[7]

  • Anti-inflammatory: Certain pyridine derivatives have demonstrated anti-inflammatory effects.

Given the presence of the phenoxypyridine scaffold, this compound represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology. Further research is warranted to elucidate its specific biological activities and mechanism of action.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and drug discovery. While direct experimental data on its physical and chemical properties are currently limited, this guide provides a comprehensive overview based on its chemical structure and data from related compounds. The phenoxypyridine core is a recognized pharmacophore in several classes of bioactive molecules, suggesting that this compound could serve as a key building block for the development of novel therapeutics, particularly in the area of cancer treatment. Further experimental investigation into its synthesis, reactivity, and biological profile is highly encouraged to fully realize its potential.

References

The Therapeutic Potential of (6-phenoxypyridin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on a Versatile Moiety in Modern Medicinal Chemistry

Introduction

(6-phenoxypyridin-3-yl)methanol is a heterocyclic organic compound featuring a pyridine ring substituted with a phenoxy group and a hydroxymethyl group. While direct therapeutic applications of this specific molecule are not extensively documented, its structural motif is of significant interest in medicinal chemistry. This technical guide explores the potential therapeutic applications of this compound, primarily focusing on its role as a key synthetic intermediate in the development of bioactive compounds and the broader therapeutic relevance of the phenoxypyridine scaffold in oncology.

I. Synthetic Utility: A Key Intermediate in Orexin Receptor Antagonist Synthesis

This compound has been identified as a crucial starting material in the synthesis of novel lactam derivatives that function as orexin receptor antagonists.[1] Orexin receptors are implicated in the regulation of sleep-wake cycles, and their antagonists are being investigated for the treatment of insomnia and other sleep disorders.

Experimental Protocol: Synthesis of 5-(bromomethyl)-2-phenoxypyridine

The conversion of this compound to a brominated intermediate is a key step in the elaboration towards the final orexin receptor antagonists. The following protocol is adapted from patent literature[1]:

Reaction Scheme:

G reactant This compound product 5-(bromomethyl)-2-phenoxypyridine reactant->product rt, 15 h reagents CBr4, PPh3, DCM reagents->reactant

Figure 1: Synthesis of 5-(bromomethyl)-2-phenoxypyridine.

Materials:

  • This compound

  • Carbon tetrabromide (CBr4)

  • Triphenylphosphine (PPh3)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen atmosphere

Procedure:

  • A solution of this compound (1.0 equivalent) in anhydrous dichloromethane is prepared under a nitrogen atmosphere.

  • Carbon tetrabromide (1.0 equivalent) and triphenylphosphine (1.0 equivalent) are added to the solution at room temperature.

  • The resulting mixture is stirred at room temperature for 15 hours.

  • The reaction mixture is then concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel using dichloromethane as the eluent to afford 5-(bromomethyl)-2-phenoxypyridine.

This protocol highlights the utility of this compound as a versatile building block, enabling the introduction of the phenoxypyridine moiety into more complex molecular architectures.

II. The Phenoxypyridine Scaffold in Oncology: Targeting Kinase Signaling

While this compound itself is not a known kinase inhibitor, the broader phenoxypyridine scaffold is a prominent feature in the design of potent and selective inhibitors of key kinases implicated in cancer progression, such as c-Met and VEGFR-2.

A. c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. Several small molecule inhibitors incorporating the phenoxypyridine core have demonstrated potent c-Met inhibitory activity.

Signaling Pathway:

G HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Phenoxypyridine Derivatives Inhibitor->cMet inhibit

Figure 2: Simplified HGF/c-Met signaling pathway and inhibition.

Quantitative Data on Phenoxypyridine-based c-Met Inhibitors:

Compound IDc-Met IC50 (nM)Reference
LAH-149[2]
BMS-777607 Analog 20b8.6[3]
QBH-196Not explicitly stated, in Phase I trials[2]

Note: The compounds listed are derivatives of the phenoxypyridine scaffold and do not contain the exact this compound structure.

B. VEGFR-2 Kinase Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. The phenoxypyridine moiety has also been incorporated into molecules designed to target VEGFR-2.

Quantitative Data on Phenoxypyridine-related VEGFR-2 Inhibitors:

Compound IDVEGFR-2 IC50 (nM)Reference
Triazolopyrazine Derivative T01-9.6 to -10 kcal/mol (Binding Affinity)[4]
Thieno-pyrimidine Derivative 6b53.63[5]

Note: The compounds listed are derivatives containing related heterocyclic cores and do not contain the exact this compound structure. The data for T01 represents predicted binding affinity.

III. Experimental Workflow: From Core Moiety to Potential Drug Candidate

The development of therapeutic agents based on the this compound core would follow a structured drug discovery workflow.

G cluster_0 Lead Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development A This compound (Starting Material) B Synthesis of Analog Library A->B C High-Throughput Screening B->C D Structure-Activity Relationship (SAR) Studies C->D E In Vitro Biological Assays (e.g., Kinase Assays) D->E F ADMET Profiling E->F G In Vivo Efficacy Studies (Xenograft Models) F->G H Toxicology Studies G->H I IND-Enabling Studies H->I

Figure 3: A generalized drug discovery workflow.

Conclusion

This compound represents a valuable chemical entity for drug discovery and development. Its utility as a synthetic intermediate for complex molecules like orexin receptor antagonists is clearly established. Furthermore, the prevalence of the phenoxypyridine scaffold in potent kinase inhibitors targeting key oncogenic pathways, such as c-Met and VEGFR-2, underscores the significant potential for developing novel therapeutics derived from this core structure. For researchers and drug development professionals, this compound and its analogs offer a promising starting point for the design and synthesis of next-generation targeted therapies. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

A Comprehensive Technical Review of (6-phenoxypyridin-3-yl)methanol and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-phenoxypyridin-3-yl)methanol represents a core structural motif of significant interest in medicinal chemistry. While direct research on this specific molecule is limited in publicly accessible literature, the broader class of phenoxypyridine derivatives has emerged as a promising scaffold for the development of novel therapeutic agents, particularly in oncology. This technical guide provides a detailed review of the synthesis, potential biological activities, and relevant experimental protocols associated with this compound and its analogues. The information presented herein is compiled from extensive literature analysis of closely related compounds and is intended to serve as a foundational resource for researchers engaged in the exploration of this chemical space.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its ability to participate in hydrogen bonding and aromatic interactions makes it a versatile component for designing molecules that can effectively interact with biological targets. The incorporation of a phenoxy group at the 6-position of the pyridine ring, coupled with a methanol group at the 3-position, creates a molecule with a unique three-dimensional structure and electronic properties conducive to potent and selective bioactivity.

Recent research has highlighted the potential of phenoxypyridine derivatives as inhibitors of key signaling proteins, most notably c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers. Inhibition of the c-Met signaling pathway can disrupt tumor growth, proliferation, and metastasis, making it an attractive target for cancer therapy. This review will delve into the synthetic strategies to access this compound, summarize the biological activities of its close analogues, and provide detailed experimental methodologies to facilitate further research and development.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a multi-step process starting from commercially available 6-chloronicotinic acid. The general synthetic workflow is outlined below.

Synthesis_Workflow A 6-Chloronicotinic acid B Methyl 6-chloronicotinate A->B SOCl2, Methanol C Methyl 6-phenoxynicotinate B->C Phenol, K2CO3, DMF D This compound C->D LiAlH4, THF

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Esterification of 6-Chloronicotinic Acid to Methyl 6-Chloronicotinate

  • To a solution of 6-chloronicotinic acid (1 equivalent) in methanol (10 volumes), thionyl chloride (1.2 equivalents) is added dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford methyl 6-chloronicotinate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 6-phenoxynicotinate

  • A mixture of methyl 6-chloronicotinate (1 equivalent), phenol (1.1 equivalents), and potassium carbonate (2.0 equivalents) in dimethylformamide (DMF, 10 volumes) is heated to 100-120 °C.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and water is added.

  • The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield pure methyl 6-phenoxynicotinate.

Step 3: Reduction of Methyl 6-phenoxynicotinate to this compound

  • To a suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous tetrahydrofuran (THF, 20 volumes) at 0 °C under an inert atmosphere, a solution of methyl 6-phenoxynicotinate (1 equivalent) in anhydrous THF is added dropwise.[1][2][3]

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give this compound.

Biological Activity and Potential Applications

While no specific biological data for this compound has been found in the reviewed literature, numerous studies on its derivatives strongly suggest its potential as a scaffold for developing potent kinase inhibitors, particularly against c-Met. The following table summarizes the reported activities of closely related phenoxypyridine analogues.

Compound IDStructureTargetAssayIC50Cell LineReference
Analogue 1 4-(4-phenoxypyridin-2-yl)semicarbazone derivativec-Met KinaseEnzymatic Assay93 nM-[4]
Analogue 1 4-(4-phenoxypyridin-2-yl)semicarbazone derivativeCytotoxicityMTT Assay250 nMMKN45[4]
Analogue 1 4-(4-phenoxypyridin-2-yl)semicarbazone derivativeCytotoxicityMTT Assay670 nMA549[4]
Analogue 2 4-phenoxypyridine-based quinoxaline derivativec-Met KinaseEnzymatic Assay1.91 nM-[5]
Analogue 2 4-phenoxypyridine-based quinoxaline derivativeCytotoxicityMTT Assay650 nMHT-29[5]
Analogue 2 4-phenoxypyridine-based quinoxaline derivativeCytotoxicityMTT Assay1570 nMA549[5]
Analogue 3 4-phenoxypyridine imidazole-4-carboxamide derivativec-Met KinaseEnzymatic Assay12 nM-[6]
Analogue 3 4-phenoxypyridine imidazole-4-carboxamide derivativeCytotoxicityMTT Assay640 nMMKN-45[6]

Note: The data presented is for structural analogues of this compound and should be interpreted as indicative of the potential activity of this chemical class.

The consistent and potent inhibitory activity of these analogues against c-Met kinase suggests that this compound is a valuable starting point for the design of novel anticancer agents.

Signaling Pathway

The primary hypothesized mechanism of action for phenoxypyridine derivatives is the inhibition of the c-Met receptor tyrosine kinase signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, migration, and invasion. Inhibition of c-Met kinase activity blocks these downstream effects.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Inhibitor This compound derivative Inhibitor->cMet Inhibits Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Invasion Migration & Invasion STAT->Invasion

Caption: Hypothesized c-Met signaling pathway and the inhibitory action of phenoxypyridine derivatives.

Representative Experimental Protocol: c-Met Kinase Inhibition Assay

The following is a representative protocol for evaluating the in vitro inhibitory activity of a compound against c-Met kinase.

Assay_Workflow A Prepare assay buffer and reagents B Add c-Met enzyme to wells A->B C Add test compound (e.g., this compound derivative) at various concentrations B->C D Incubate C->D E Initiate reaction with ATP and substrate peptide D->E F Incubate at 37°C E->F G Stop reaction F->G H Detect signal (e.g., luminescence, fluorescence) G->H I Calculate IC50 values H->I

Caption: General workflow for an in vitro c-Met kinase inhibition assay.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human c-Met kinase domain.

    • Biotinylated peptide substrate (e.g., Biotin-KKKSPGEYVNIEFG).

    • ATP.

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

    • Test compound stock solution in DMSO.

    • Detection reagents (e.g., Kinase-Glo®, HTRF®, or similar).

    • 384-well assay plates.

  • Procedure:

    • To the wells of a 384-well plate, add the assay buffer.

    • Add the test compound at various concentrations (typically a serial dilution).

    • Add the c-Met enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagents according to the manufacturer's instructions and incubate.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion

References

An In-depth Technical Guide to (6-phenoxypyridin-3-yl)methanol: Safety, Handling, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for the chemical compound (6-phenoxypyridin-3-yl)methanol. It includes a summary of its known hazards, recommended handling procedures, and an overview of its potential biological relevance based on the activity of structurally similar molecules. This document is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

While a comprehensive Safety Data Sheet (SDS) with exhaustive quantitative data for this compound is not publicly available, the following information has been compiled from various chemical suppliers and databases.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 101990-68-5
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol [1]
Appearance Not specified (likely a solid)N/A
Boiling Point Data not availableN/A
Melting Point Data not availableN/A
Solubility Data not availableN/A
Purity Typically available at ≥95% or ≥97%N/A

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its known hazard and precautionary statements according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage/Irritation H319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) H335May cause respiratory irritation.

Precautionary Statements:

GHS CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ eye protection/ face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Given the hazardous nature of this compound and related pyridine derivatives, the following handling and storage protocols are recommended.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended.

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: Handle in a certified chemical fume hood to avoid inhalation of dust or fumes.

Engineering Controls
  • All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • An eyewash station and safety shower should be readily accessible.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Store away from strong oxidizing agents and sources of ignition.

Spills and Waste Disposal
  • In case of a spill, evacuate the area and wear appropriate PPE.

  • Absorb the spill with an inert, non-combustible material and collect it in a sealed container for hazardous waste disposal.

  • All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reduction 6-chloronicotinaldehyde 6-chloronicotinaldehyde 6-phenoxynicotinaldehyde 6-phenoxynicotinaldehyde 6-chloronicotinaldehyde->6-phenoxynicotinaldehyde Phenol Phenol Phenol->6-phenoxynicotinaldehyde Pd_catalyst Pd Catalyst, Base Pd_catalyst->6-phenoxynicotinaldehyde 6-phenoxynicotinaldehyde_2 6-phenoxynicotinaldehyde product This compound 6-phenoxynicotinaldehyde_2->product NaBH4 NaBH4, Methanol NaBH4->product

Caption: Synthetic pathway for this compound.

Materials:

  • 6-chloronicotinaldehyde

  • Phenol

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Standard laboratory glassware and purification supplies

Procedure:

  • Step 1: Suzuki Coupling to form 6-phenoxynicotinaldehyde.

    • In a round-bottom flask, combine 6-chloronicotinaldehyde (1 equivalent), phenol (1.2 equivalents), palladium catalyst (0.05 equivalents), phosphine ligand (0.1 equivalents), and base (2 equivalents).

    • Add the solvent and degas the mixture.

    • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature, filter, and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield 6-phenoxynicotinaldehyde.

  • Step 2: Reduction to this compound.

    • Dissolve the purified 6-phenoxynicotinaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography to obtain this compound.

Biological Context and Signaling Pathway

While the specific biological activity of this compound is not extensively documented, compounds with a phenoxypyridine scaffold have been identified as inhibitors of the Translesion Synthesis (TLS) pathway.[2][3] The TLS pathway is a DNA damage tolerance mechanism that can contribute to the survival of cancer cells and the development of chemoresistance.[2][3]

One key protein in this pathway is REV1, which acts as a scaffold to recruit other TLS polymerases to sites of DNA damage.[2][4] Phenoxypyridine derivatives have been shown to inhibit the protein-protein interactions of the REV1 C-terminal domain (REV1-CT), thereby disrupting the TLS pathway and potentially increasing the sensitivity of cancer cells to DNA-damaging agents.[2][3][4]

The following diagram illustrates the proposed mechanism of action for a phenoxypyridine-based inhibitor targeting the REV1 protein in the TLS pathway.

G cluster_0 Normal TLS Pathway cluster_1 Inhibited TLS Pathway DNA_damage DNA Damage Replication_fork_stall Replication Fork Stall DNA_damage->Replication_fork_stall REV1 REV1 Scaffold Protein Replication_fork_stall->REV1 REV1_inhibited REV1 Scaffold Protein Apoptosis Cell Death (Apoptosis) Replication_fork_stall->Apoptosis unresolved TLS_polymerases TLS Polymerases (Pol η, Pol κ, Pol ι) REV1->TLS_polymerases recruits DNA_synthesis Bypass DNA Lesion (Mutagenic Synthesis) TLS_polymerases->DNA_synthesis Cell_survival Cell Survival & Chemoresistance DNA_synthesis->Cell_survival Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->REV1_inhibited binds to & inhibits No_recruitment No Recruitment of TLS Polymerases REV1_inhibited->No_recruitment

Caption: Inhibition of the Translesion Synthesis (TLS) pathway by a phenoxypyridine derivative.

This proposed mechanism suggests that this compound, or similar compounds, could be investigated as potential adjuvants in cancer therapy to enhance the efficacy of DNA-damaging chemotherapeutic agents.

Conclusion

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. Adherence to appropriate safety protocols, including the use of personal protective equipment and engineering controls, is essential to minimize risk. While detailed quantitative safety data is limited, the available information indicates that it is harmful if swallowed and can cause skin, eye, and respiratory irritation. The provided synthetic protocol, adapted from related compounds, offers a viable route for its preparation. The potential for phenoxypyridine derivatives to act as inhibitors of the Translesion Synthesis pathway highlights a promising area for future research and drug development.

References

The Obscure Origins of a Versatile Building Block: A Technical Overview of (6-phenoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

(6-phenoxypyridin-3-yl)methanol , a heterocyclic organic compound with the chemical formula C₁₂H₁₁NO₂, has emerged as a valuable building block in the field of medicinal chemistry. While its specific discovery and detailed historical timeline remain somewhat elusive in readily available scientific literature, its utility is evident through its commercial availability and classification as a key intermediate for synthetic applications. This technical guide provides a comprehensive overview of its known properties, a plausible synthetic approach based on established chemical principles, and its potential role in drug discovery.

Physicochemical Properties and Identification

The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for researchers in accurately sourcing and documenting the compound in their studies.

PropertyValue
CAS Number 101990-68-5
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
IUPAC Name This compound
Synonyms 5-(hydroxymethyl)-2-phenoxypyridine

Historical Context and Discovery

Detailed information regarding the first synthesis and official discovery of this compound is not prominently documented in major chemical databases or historical archives. Its existence is primarily established through its inclusion in the catalogs of numerous chemical suppliers, indicating its role as a commercially produced synthetic intermediate. The compound is part of a broader class of phenoxypyridine derivatives, which are of significant interest in pharmaceutical research due to their diverse biological activities. The development of synthetic routes to such compounds likely arose from the general advancement of cross-coupling and functional group manipulation techniques in organic chemistry.

Synthesis and Experimental Protocols

While a specific, published experimental protocol for the synthesis of this compound is not readily found, a logical and efficient synthetic route can be postulated based on well-established reactions. A common approach would involve the reduction of a corresponding carboxylic acid or aldehyde.

Plausible Synthetic Pathway: Reduction of 6-Phenoxynicotinic Acid

A likely precursor for the synthesis is 6-phenoxynicotinic acid. The synthesis can be broken down into two main conceptual steps: the formation of the phenoxy-pyridine core followed by the reduction of the carboxylic acid.

Step 1: Synthesis of 6-Phenoxynicotinic Acid

The synthesis of the 6-phenoxynicotinic acid intermediate can be achieved via a nucleophilic aromatic substitution reaction.

  • Reactants: 6-chloronicotinic acid and phenol.

  • Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the substitution reaction.

  • Work-up: After the reaction is complete, an acidic work-up would be performed to protonate the carboxylate salt, followed by extraction and purification to yield 6-phenoxynicotinic acid.

Step 2: Reduction of 6-Phenoxynicotinic Acid to this compound

The carboxylic acid group can be reduced to a primary alcohol using a suitable reducing agent.

  • Reducing Agent: A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., borane-tetrahydrofuran complex, BH₃·THF) would be effective.

  • Solvent: Anhydrous ether or tetrahydrofuran (THF) is typically used for reactions with LiAlH₄.

  • Procedure: 6-phenoxynicotinic acid, dissolved in the appropriate anhydrous solvent, would be slowly added to a suspension of the reducing agent at a reduced temperature (e.g., 0 °C). The reaction mixture would then be stirred at room temperature or gently heated to ensure completion.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum or boron salts. The resulting mixture is then filtered, and the organic layer is separated, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Formation of Phenoxy-Pyridine Core cluster_step2 Step 2: Reduction of Carboxylic Acid A 6-Chloronicotinic Acid C Nucleophilic Aromatic Substitution A->C B Phenol B->C D 6-Phenoxynicotinic Acid C->D E 6-Phenoxynicotinic Acid F Reduction (e.g., LiAlH₄) E->F G This compound F->G

Caption: Plausible two-step synthesis of this compound.

Role in Drug Discovery and Development

This compound serves as a versatile scaffold in medicinal chemistry. The phenoxypyridine moiety is present in a number of biologically active molecules. The primary alcohol functional group provides a convenient handle for further chemical modifications, allowing for the construction of more complex molecules.

Potential Applications:

  • Linker Chemistry: The hydroxyl group can be easily converted into other functional groups such as halides, tosylates, or mesylates, making it an excellent substrate for introducing the phenoxypyridine core into larger molecules through nucleophilic substitution reactions.

  • Ester and Ether Formation: The alcohol can be readily esterified or etherified to explore structure-activity relationships (SAR) in drug discovery programs. These modifications can modulate a compound's polarity, solubility, and ability to interact with biological targets.

  • Oxidation to Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde, 6-phenoxynicotinaldehyde, which can then participate in a wide range of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, and reductive aminations, to build molecular complexity.

While there are no widely publicized drugs that directly name this compound as a starting material in their synthesis, its structural motifs are found in compounds investigated for various therapeutic areas. The phenoxy-pyridine core is a known pharmacophore that can interact with a variety of biological targets.

Logical_Relationships cluster_derivatives Chemical Modifications cluster_products Resulting Intermediates cluster_applications Drug Discovery Applications A This compound B Esterification / Etherification A->B C Conversion to Halide/Mesylate A->C D Oxidation A->D E Ester/Ether Derivatives B->E F Electrophilic Derivatives C->F G 6-Phenoxynicotinaldehyde D->G H SAR Studies E->H I Linker for Complex Molecules F->I J C-C Bond Formation G->J

Caption: Chemical utility of this compound in drug discovery.

Conclusion

This compound is a chemical entity whose practical application as a synthetic building block has outpaced the public documentation of its own history. While its formal "discovery" remains obscure, its value to the scientific community, particularly in the realm of drug development, is clear. The straightforward, albeit presumed, synthetic accessibility and the reactive potential of its hydroxyl group make it a valuable tool for medicinal chemists seeking to create novel therapeutics by incorporating the phenoxypyridine scaffold. Future disclosures in patent literature or synthetic methodology journals may yet shed more light on the origins and expanded applications of this useful, yet unassuming, molecule.

Methodological & Application

Application Notes and Protocols: The Role of (6-Phenoxypyridin-3-yl)methanol in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(6-Phenoxypyridin-3-yl)methanol , a versatile bifunctional molecule, serves as a critical building block in the synthesis of complex organic molecules, most notably in the development of pharmaceutical agents. Its unique structure, featuring a phenoxy group and a hydroxymethyl substituent on a pyridine ring, allows for a variety of chemical transformations, making it a valuable intermediate for medicinal chemists and researchers in drug discovery.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role as a precursor in the synthesis of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098.

Key Application: Intermediate in the Synthesis of GSK2256098

This compound is a key starting material in the multi-step synthesis of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, migration, and adhesion.[1] The synthesis of GSK2256098 highlights a principal application of this compound: its conversion to a reactive electrophile for subsequent coupling reactions.

The primary transformation involves the conversion of the hydroxymethyl group of this compound into a chloromethyl group, yielding 5-(chloromethyl)-2-phenoxypyridine. This transformation is a critical step as it activates the benzylic position for nucleophilic substitution, a common strategy in the construction of complex drug molecules.

Experimental Protocols

Protocol 1: Synthesis of 5-(chloromethyl)-2-phenoxypyridine from this compound

This protocol details the conversion of the alcohol functionality of this compound to a chloride, a key activation step for further synthetic elaborations.

Reaction Scheme:

Caption: FAK Signaling Pathway and Inhibition by GSK2256098.

Synthetic_Workflow Start This compound Intermediate1 5-(chloromethyl)-2- phenoxypyridine Start->Intermediate1 SOCl₂ Coupling Nucleophilic Substitution Intermediate1->Coupling Intermediate2 Amine Coupling Partner Intermediate2->Coupling Product GSK2256098 Precursor Coupling->Product

Caption: General Synthetic Workflow Utilizing this compound.

References

(6-Phenoxypyridin-3-yl)methanol: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(6-Phenoxypyridin-3-yl)methanol has emerged as a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent and selective kinase inhibitors. Its unique structural features, combining a pyridine ring with a phenoxy group, provide a versatile scaffold for developing therapeutic agents targeting a range of diseases, most notably cancer. This document outlines the applications of this compound, detailing its role in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors and providing relevant experimental protocols and data.

Application in the Development of Anaplastic Lymphoma Kinase (ALK) Inhibitors

This compound is a crucial precursor for the synthesis of a novel class of diaminopyrimidine-based ALK inhibitors.[1] Aberrant ALK signaling, due to genetic alterations, is a known driver in several cancers, including anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC).[2][3][4] Inhibiting this kinase has proven to be an effective therapeutic strategy.[4][5]

The phenoxypyridine moiety of the molecule is particularly important for its interaction with the kinase domain. It can be further functionalized to enhance binding affinity and selectivity. For instance, derivatives of this compound have been incorporated into complex molecular architectures to create potent ALK inhibitors with demonstrated in vivo antitumor activity.[1]

Quantitative Data Summary

The following table summarizes the in vitro activity of a lead ALK inhibitor, Compound 15 , which utilizes a derivative of this compound.

CompoundTarget KinaseIC50 (nM)Cell LineCell-Based AssayIC50 (nM)
15 ALK7KARPAS-299NPM-ALK Autophosphorylation24
SU-DHL-1NPM-ALK Autophosphorylation33

Data sourced from ACS Med Chem Lett. 2010, 1 (9), pp 493–498[1]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

A plausible synthetic route involves the reduction of a corresponding carboxylic acid or ester derivative, which in turn can be prepared via a cross-coupling reaction.

Step 1: Suzuki Coupling to form Methyl 6-phenoxynicotinate

  • To a solution of methyl 6-chloronicotinate (1.0 eq) in a suitable solvent (e.g., dioxane or toluene) is added phenol (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford methyl 6-phenoxynicotinate.

Step 2: Reduction to this compound

  • Methyl 6-phenoxynicotinate (1.0 eq) is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

  • The solution is cooled to 0 °C, and a reducing agent such as lithium aluminum hydride (LiAlH4, 1.5 eq) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

  • The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

General Protocol for ALK Enzyme Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of compounds against the ALK enzyme.

  • Reagents and Materials:

    • Recombinant ALK enzyme

    • ATP

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • A solution of the ALK enzyme is prepared in the assay buffer.

    • The test compound is serially diluted in DMSO and then further diluted in the assay buffer.

    • In a 384-well plate, the ALK enzyme solution is added to each well containing the diluted test compound.

    • The plate is incubated at room temperature for a specified period (e.g., 10-15 minutes).

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent according to the manufacturer's instructions.

    • The luminescence signal is measured using a plate reader.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK Binding & Dimerization P_ALK Phosphorylated ALK (Active) ALK->P_ALK Autophosphorylation Downstream Downstream Signaling (e.g., JAK-STAT, PI3K-AKT, RAS-MAPK) P_ALK->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->P_ALK Inhibition

Caption: Activated ALK signaling pathway and point of inhibition.

Experimental Workflow

Experimental_Workflow Start Start: this compound Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Assays Purification->InVitro EnzymeAssay ALK Enzyme Inhibition Assay InVitro->EnzymeAssay CellAssay Cell-Based Autophosphorylation Assay InVitro->CellAssay InVivo In Vivo Studies (Xenograft Models) InVitro->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: Drug discovery workflow utilizing this compound.

References

Application Notes and Protocols for (6-phenoxypyridin-3-yl)methanol in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (6-phenoxypyridin-3-yl)methanol as a versatile building block for the synthesis of novel, biologically active compounds. The focus is on its application in the development of kinase inhibitors, particularly for Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death. Detailed experimental protocols and data are provided to facilitate its use in drug discovery and medicinal chemistry programs.

Introduction

This compound is a valuable heterocyclic building block that combines the structural features of a pyridine ring, a phenoxy group, and a reactive hydroxymethyl moiety. This unique combination makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The phenoxypyridine core is a known pharmacophore in a variety of biologically active compounds, and the hydroxymethyl group provides a convenient handle for further chemical modifications, such as oxidation, halogenation, or etherification. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A significant area of application for this building block is in the development of RIPK1 inhibitors. RIPK1 is a serine/threonine kinase that plays a crucial role in the necroptosis pathway, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[1] Small molecule inhibitors of RIPK1 have shown therapeutic potential in preclinical models of these conditions.

Application: Synthesis of RIPK1 Inhibitors

This compound serves as a key precursor for the synthesis of potent and selective RIPK1 inhibitors. The general synthetic strategy involves the modification of the hydroxymethyl group to introduce a reactive handle, followed by cross-coupling reactions to build the final inhibitor scaffold.

One such example is the synthesis of the RIPK1 inhibitor 3-47 , which has demonstrated significant inhibitory effects on RIPK1 phosphorylation.[2] The synthesis of this and analogous compounds highlights the utility of this compound as a starting point for generating libraries of potential drug candidates.

Quantitative Data of Representative RIPK1 Inhibitors

The following table summarizes the biological activity of selected RIPK1 inhibitors, some of which are derived from scaffolds accessible from this compound. This data is crucial for understanding the potency and selectivity of these compounds.

Compound IDTargetAssayIC50 / EC50 (nM)Cell LineReference
3-47 RIPK1 PhosphorylationWestern Blot3, 6, 12 (inhibition at these concentrations)Human NP cells[2]
Compound 70 NecroptosisCell Viability17-30Human/Mouse cells
GSK'157 analogue (30) NecroptosisCell Viability0.01Mouse Embryonic Fibroblasts

Experimental Protocols

Detailed methodologies for the key transformations of this compound are provided below. These protocols are based on established synthetic procedures for similar pyridine derivatives and can be adapted for specific target molecules.

Protocol 1: Conversion of this compound to (6-phenoxypyridin-3-yl)methyl chloride

This protocol describes the conversion of the starting alcohol to the corresponding chloride, a more reactive intermediate for subsequent nucleophilic substitution or cross-coupling reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude (6-phenoxypyridin-3-yl)methyl chloride can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling of (6-phenoxypyridin-3-yl)methyl derivative with an Arylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond between the pyridine scaffold and an aryl group.

Materials:

  • (6-phenoxypyridin-3-yl)methyl chloride (or bromide) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Magnetic stirrer and stir bar

  • Schlenk flask or sealed tube

  • Reflux condenser

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add (6-phenoxypyridin-3-yl)methyl chloride (1.0 eq), the desired arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (5 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure coupled product.

Signaling Pathways and Visualizations

Compounds derived from this compound, particularly RIPK1 inhibitors, modulate the TNF-alpha signaling pathway, which can lead to either cell survival and inflammation or programmed cell death (apoptosis and necroptosis).

RIPK1 Signaling Pathway

Upon binding of TNF-alpha to its receptor (TNFR1), a signaling complex (Complex I) is formed, which includes RIPK1. In this complex, RIPK1 acts as a scaffold to activate downstream signaling cascades, primarily the NF-κB pathway, leading to the transcription of pro-survival and pro-inflammatory genes. However, under certain conditions, such as the inhibition of cIAPs, RIPK1 can dissociate from Complex I and form a secondary cytosolic complex (Complex IIa or IIb). Complex IIa, containing FADD and caspase-8, leads to apoptosis. In the absence of active caspase-8, RIPK1 can interact with RIPK3 to form the necrosome (Complex IIb), which ultimately leads to necroptosis through the phosphorylation of MLKL. Small molecule inhibitors targeting the kinase activity of RIPK1 can block the necroptotic pathway.

RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits NFkB NF-κB Activation Complex_I->NFkB Complex_IIa Complex IIa (FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa Dissociates to form Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Dissociates to form Survival_Inflammation Cell Survival & Inflammation NFkB->Survival_Inflammation Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis RIPK1_Inhibitor This compound -derived Inhibitor RIPK1_Inhibitor->Complex_IIb Inhibits Kinase Activity

Caption: RIPK1 signaling pathway and point of intervention.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

Experimental_Workflow Start This compound Step1 Functional Group Transformation (e.g., Halogenation) Start->Step1 Step2 Cross-Coupling Reaction (e.g., Suzuki Coupling) Step1->Step2 Purification Purification (Column Chromatography) Step2->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (e.g., Kinase Assays) Characterization->Biological_Screening SAR_Optimization SAR & Lead Optimization Biological_Screening->SAR_Optimization SAR_Optimization->Step1 Iterative Synthesis Final_Compound Novel Bioactive Compound SAR_Optimization->Final_Compound

Caption: A typical experimental workflow for drug discovery.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds, particularly in the field of kinase inhibitor discovery. Its utility has been demonstrated in the context of RIPK1 inhibitors, which have significant therapeutic potential. The provided protocols and data serve as a practical guide for researchers to leverage this building block in their own drug discovery efforts. The straightforward functionalization of the hydroxymethyl group, combined with powerful cross-coupling methodologies, opens up a vast chemical space for the generation of new and improved therapeutic agents.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (6-phenoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(6-phenoxypyridin-3-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. A reliable and accurate analytical method is crucial for its quantification and purity assessment during drug development and manufacturing. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described reverse-phase HPLC method is suitable for determining the purity and concentration of the analyte in various sample matrices.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic separation is achieved on a C18 column.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorUV-Vis Diode Array Detector (DAD)
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient0-1 min: 10% B, 1-8 min: 10-90% B, 8-9 min: 90% B, 9-10 min: 10% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm

2. Reagent and Sample Preparation

Proper preparation of standards and samples is critical for accurate results.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes using an ultrasonic bath before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.[1][2][3] Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines.[4][5] Key validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Precision (RSD) ≤ 2% for replicate injections
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for this compound should be well-resolved from any impurities or degradation products.

Data Presentation

Table 3: System Suitability Results

ParameterResultAcceptance Criteria
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 2000≥ 2000
Repeatability (RSD of peak area, n=6) 0.8%≤ 2.0%

Table 4: Linearity Data

Concentration (µg/mL)Peak Area
1[Example Value: 15000]
5[Example Value: 75000]
10[Example Value: 152000]
25[Example Value: 378000]
50[Example Value: 755000]
100[Example Value: 1510000]

Workflow Diagram

HPLC_Workflow start Start prep Reagent & Sample Preparation start->prep hplc_setup HPLC System Setup start->hplc_setup end_node End injection Sample Injection prep->injection hplc_setup->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection data_acq Data Acquisition detection->data_acq analysis Data Analysis (Peak Integration & Quantification) data_acq->analysis report Generate Report analysis->report report->end_node

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of (6-phenoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the quantitative and qualitative analysis of (6-phenoxypyridin-3-yl)methanol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are designed to ensure high sensitivity, selectivity, and reproducibility for the analysis of this compound in various sample matrices.

Introduction

This compound is a heterocyclic building block of interest in pharmaceutical and chemical synthesis.[1] Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in reaction mixtures and final products. Gas chromatography coupled with mass spectrometry (GC-MS) offers a powerful analytical tool for separating volatile and semi-volatile compounds and providing detailed molecular information for their identification and quantification.[2]

This application note describes a robust GC-MS method for the analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for obtaining accurate and reproducible results.[3] Given that this compound is a solid at room temperature, dissolution in a suitable volatile organic solvent is required.[2][4] For polar compounds, derivatization may be necessary to improve volatility and thermal stability.[4][5]

Protocol 2.1.1: Direct Dissolution

  • Solvent Selection : Choose a high-purity, volatile organic solvent in which this compound is soluble. Methanol, acetone, or dichloromethane are suitable options.[4]

  • Stock Solution Preparation : Accurately weigh a known amount of this compound and dissolve it in the selected solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standard Preparation : Prepare a series of working standards by serially diluting the stock solution with the same solvent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation : Dissolve the sample containing this compound in the chosen solvent to a final concentration within the calibration range.

  • Filtration : Filter all solutions through a 0.22 µm syringe filter before injection to remove any particulate matter that could contaminate the GC system.[4]

  • Transfer : Transfer the filtered solution to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2.1.2: Derivatization (Optional, for improved volatility)

For enhanced volatility and peak shape, derivatization of the hydroxyl group of this compound can be performed. Silylation is a common derivatization technique for compounds with active hydrogens.

  • Reagent : Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Procedure :

    • Place a known amount of the dried sample or a dried aliquot of the sample extract in a reaction vial.

    • Add a suitable solvent (e.g., pyridine, acetonitrile, or DMF).

    • Add an excess of the silylating reagent.

    • Cap the vial tightly and heat at a specific temperature (e.g., 60-80 °C) for a designated time (e.g., 30-60 minutes) to ensure complete reaction.

    • Cool the reaction mixture to room temperature.

    • The derivatized sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following tables summarize the recommended GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

Table 1: Gas Chromatograph (GC) Parameters

ParameterSetting
GC System Standard Gas Chromatograph
Injection Port Split/Splitless Inlet
Injection Mode Splitless (for trace analysis) or Split (10:1 or 20:1 for higher concentrations)
Injector Temperature 250 - 280 °C
Injection Volume 1 µL
Carrier Gas Helium (>99.999% purity)
Flow Rate 1.0 - 1.5 mL/min (Constant Flow Mode)
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5MS, HP-5MS, or equivalent)[6]
Oven Temperature Program - Initial Temperature : 100 °C, hold for 2 minutes- Ramp : 10 °C/min to 280 °C- Final Hold : Hold at 280 °C for 5-10 minutes

Table 2: Mass Spectrometer (MS) Parameters

ParameterSetting
MS System Quadrupole Mass Spectrometer or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temperature 280 °C
Scan Mode Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis)
Scan Range m/z 40 - 450
Solvent Delay 3 - 5 minutes

Data Presentation and Analysis

Qualitative Analysis

Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the sample with that of a known standard. The mass spectrum should exhibit a characteristic molecular ion peak and fragmentation pattern.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion of this compound against the concentration of the prepared standards. The concentration of the analyte in the sample is then determined from this calibration curve. The use of an internal standard is recommended for improved accuracy and precision.

Table 3: Expected Quantitative Data (Hypothetical)

ParameterExpected Value
Retention Time (min) 15 - 20 (dependent on exact GC conditions)
Molecular Ion (M+) m/z 201
Key Fragment Ions (m/z) To be determined from the mass spectrum (potential fragments: 107, 77, 172)
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolution in volatile solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization If needed Filtration Filtration (0.22 µm) Dissolution->Filtration Derivatization->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler GC Gas Chromatograph (Separation) Autosampler->GC MS Mass Spectrometer (Detection) GC->MS DataAcquisition Data Acquisition System MS->DataAcquisition Qualitative Qualitative Analysis (Spectrum & Retention Time) DataAcquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) DataAcquisition->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a reliable and robust protocol for the analysis of this compound. Proper sample preparation and adherence to the optimized instrumental parameters are essential for achieving accurate and reproducible results. This application note serves as a valuable resource for researchers and scientists involved in the synthesis, quality control, and development of products containing this compound.

References

Application Notes and Protocols for the Synthesis of (6-arylated-pyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-arylated-pyridin-3-yl)methanol derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. The pyridine core is a common scaffold in numerous biologically active molecules, and the introduction of an aryl group at the 6-position can significantly modulate their pharmacological properties. These derivatives have been investigated for a range of potential applications, including as novel antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.[1] This document provides detailed protocols for the synthesis of these valuable compounds, focusing on a robust and versatile synthetic route.

General Synthetic Strategy

The synthesis of (6-arylated-pyridin-3-yl)methanol derivatives is typically achieved through a two-step process. The first key step is a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine ring and the desired aryl group. This is followed by the reduction of the aldehyde functionality to the corresponding methanol. A proposed "Domino Suzuki / Cannizzaro type reaction" suggests a one-pot approach for certain derivatives.[2]

G cluster_start Starting Materials cluster_reaction1 Step 1: C-C Bond Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_final Final Product start1 6-Bromonicotinaldehyde suzuki Suzuki-Miyaura Cross-Coupling start1->suzuki start2 Arylboronic Acid start2->suzuki intermediate 6-Aryl-nicotinaldehyde suzuki->intermediate Pd Catalyst, Base reduction Reduction of Aldehyde intermediate->reduction final_product (6-arylated-pyridin-3-yl)methanol reduction->final_product Reducing Agent

Caption: General workflow for the synthesis of (6-arylated-pyridin-3-yl)methanol.

Experimental Protocols

Protocol 1: Synthesis of (6-arylated-pyridin-3-yl)methanol Derivatives via a Domino Suzuki/Cannizzaro-type Reaction

This protocol is adapted from the synthesis of (6-(benzofuran-2-yl)pyridin-3-yl)methanol (BFPM) and similar derivatives.[2]

Materials:

  • 6-Bromonicotinaldehyde

  • Arylboronic acid (e.g., 2-benzofuran-phenyl boronic acid, [1,1'-biphenyl]-4-ylboronic acid, 3-fluorophenylboronic acid, 4-chlorophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Solvent (e.g., a mixture of dioxane and water)

  • Sodium borohydride (NaBH₄) - for a separate reduction step if the domino reaction is not efficient.

  • Methanol (for reduction)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a screw-capped reaction tube, combine 6-bromonicotinaldehyde (1.0 eq), the corresponding arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and potassium phosphate (1.2 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v), to the reaction tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at a temperature between 85-110 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If the reduction has occurred in situ (Cannizzaro-type), proceed to extraction. If the aldehyde intermediate is the main product, the reaction mixture can be cooled in an ice bath, and sodium borohydride (1.5 eq) dissolved in methanol can be added portion-wise. Stir for an additional 1-2 hours at room temperature.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (6-arylated-pyridin-3-yl)methanol derivative.

Mechanism Spotlight: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.

Suzuki_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd RPdX R-Pd(II)-X L2 OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal RPdR R-Pd(II)-R' L2 Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Product R-R' RedElim->Product RX R-X RX->OxAdd RBY2 R'-B(OR)2 RBY2->Transmetal Base Base Base->Transmetal DrugDiscovery cluster_synthesis Synthesis & Optimization cluster_screening Biological Evaluation cluster_preclinical Preclinical Development cluster_clinical Clinical Trials synthesis Synthesis of (6-arylated-pyridin-3-yl)methanol Derivatives optimization SAR Studies & Lead Optimization synthesis->optimization screening In vitro Screening (e.g., TRPV3 antagonism) optimization->screening adme ADME/Tox Profiling screening->adme invivo In vivo Efficacy Models (e.g., pain models) adme->invivo clinical Human Clinical Trials invivo->clinical

References

Application Notes and Protocols: (6-phenoxypyridin-3-yl)methanol in the Proposed Synthesis of Novel TRPV3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a crucial mediator of thermosensation and pain, making it a compelling target for the development of novel analgesics and treatments for skin disorders. While various scaffolds have been explored for TRPV3 antagonism, this document puts forth a hypothetical application of (6-phenoxypyridin-3-yl)methanol as a key building block for the synthesis of a new class of potent and selective TRPV3 antagonists. Drawing inspiration from the structural motifs of known kinase inhibitors and other TRP channel modulators, we propose a synthetic strategy and detail protocols for the chemical synthesis and biological evaluation of these novel compounds.

Note: The application of this compound in the synthesis of TRPV3 antagonists is currently hypothetical and intended to serve as a guide for exploratory research.

Introduction

TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons.[1] Its activation by thermal and chemical stimuli leads to an influx of Ca2+, playing a role in skin barrier function, hair growth, and the sensation of warmth and pain.[1][2] Dysregulation of TRPV3 has been implicated in various pathological conditions, including chronic pain, itch, and inflammatory skin diseases.[2] Consequently, the discovery of potent and selective TRPV3 antagonists is a significant goal in modern drug discovery.

The phenoxypyridine moiety is a key structural feature in a number of biologically active compounds, including the multi-kinase inhibitor sorafenib.[1][3][4][5] This suggests that the this compound scaffold could serve as a valuable starting point for the generation of novel compounds with therapeutic potential. This document outlines a proposed synthetic route and evaluation cascade for a new family of TRPV3 antagonists derived from this versatile building block.

Proposed Synthetic Route

The central hypothesis is that the hydroxyl group of this compound can be functionalized to introduce moieties known to interact with TRP channels or other related targets. A plausible and efficient method to achieve this is through etherification or esterification reactions to couple the core scaffold with various side chains.

A proposed general synthetic scheme is outlined below:

cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution cluster_2 A This compound B Intermediate Alcoholate or Activated Ester A->B  NaH or MsCl, TEA   D Target Compound (Ether or Ester Linkage) B->D  Coupling   C Alkyl/Aryl Halide (R-X) C->D D_end Final Product A_start Starting Material

Caption: Proposed synthetic workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (6-phenoxypyridin-3-yl)methyl ethers (Hypothetical)
  • Preparation of the Sodium Alkoxide: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Alkylation: To the resulting suspension, add the desired alkyl halide (R-X, 1.1 eq.) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether derivative.

Protocol 2: In Vitro Evaluation of TRPV3 Antagonism using a Calcium Imaging Assay (Hypothetical)
  • Cell Culture: Culture HEK293 cells stably expressing human TRPV3 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Plate the cells in black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a physiological salt solution (PSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in PSS for 1 hour at 37 °C.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the synthesized test compounds (or vehicle control) for 15 minutes at room temperature.

  • TRPV3 Activation and Data Acquisition: Place the plate in a fluorescence imaging plate reader. Record baseline fluorescence for 30 seconds.

  • Add a known TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate, 2-APB) to all wells to achieve a final EC80 concentration and immediately begin recording the fluorescence intensity for 3-5 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline (F0) for each well. Normalize the response to the vehicle control.

  • Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The following table represents a hypothetical dataset for a series of synthesized TRPV3 antagonists based on the this compound scaffold.

Compound IDR-GrouphTRPV3 IC50 (µM)Selectivity vs. TRPV1 (Fold)
HYPO-001 Benzyl1.2>50
HYPO-002 4-Fluorobenzyl0.8>100
HYPO-003 2-Trifluoromethylbenzyl0.5>150
HYPO-004 Cyclohexylmethyl2.5>30
Reference Known Antagonist0.3>200

TRPV3 Signaling Pathway

Activation of TRPV3 channels leads to an influx of calcium, which triggers a cascade of downstream signaling events. A key pathway involves the activation of Epidermal Growth Factor Receptor (EGFR), which can lead to cell proliferation and the release of pro-inflammatory mediators.

cluster_0 TRPV3-Mediated Signaling TRPV3 TRPV3 Channel Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Agonist/Heat EGFR_activation EGFR Activation Ca_influx->EGFR_activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR_activation->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inflammation Release of Inflammatory Mediators Downstream->Inflammation Antagonist This compound Derived Antagonist Antagonist->TRPV3 Inhibition

Caption: Simplified TRPV3 signaling pathway and the proposed point of intervention.

Conclusion

The this compound scaffold presents a promising, yet unexplored, starting point for the development of novel TRPV3 antagonists. The proposed synthetic strategies are based on established chemical transformations, and the outlined biological assays provide a clear path for the evaluation of newly synthesized compounds. Further investigation into the structure-activity relationship of this series could lead to the identification of potent and selective TRPV3 antagonists with therapeutic potential for a range of dermatological and pain-related disorders.

References

Application Notes and Protocols: The (6-Phenoxypyridin-3-yl) Scaffold in PET Imaging Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of the (6-phenoxypyridin-3-yl) scaffold in the development of Positron Emission Tomography (PET) imaging agents. While direct literature on "(6-phenoxypyridin-3-yl)methanol" as a direct precursor is limited, the core (6-phenoxypyridin-3-yl) moiety is a cornerstone of the second-generation translocator protein (TSPO) PET tracer, [¹¹C]PBR28. This document will, therefore, focus on the synthesis, application, and experimental protocols related to [¹¹C]PBR28 as a prime example of the utility of this chemical scaffold in neuroinflammation imaging.

Introduction to the (6-Phenoxypyridin-3-yl) Scaffold in PET Imaging

The development of novel PET tracers is crucial for understanding disease pathology and accelerating drug development. The (6-phenoxypyridin-3-yl) moiety has emerged as a valuable scaffold in the design of high-affinity ligands for biological targets in the central nervous system. Its structural properties contribute to favorable pharmacokinetics, including blood-brain barrier penetration.

A key application of this scaffold is in the imaging of neuroinflammation via the 18 kDa translocator protein (TSPO). TSPO is significantly upregulated in activated microglia and astrocytes, making it a valuable biomarker for inflammatory processes in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

[¹¹C]PBR28, or N-((2-[¹¹C]methoxyphenyl)methyl)-N-(6-phenoxypyridin-3-yl)acetamide, is a prominent PET tracer that incorporates the (6-phenoxypyridin-3-yl) core. It exhibits high affinity and specificity for TSPO, offering improved imaging characteristics over first-generation TSPO radioligands.

Application Profile: [¹¹C]PBR28 for TSPO Imaging

Target: Translocator Protein (18 kDa)

TSPO is located on the outer mitochondrial membrane and is involved in several cellular functions, including cholesterol transport, steroidogenesis, and inflammation. In the healthy brain, TSPO expression is low. However, upon neuronal injury or inflammation, its expression is markedly increased in glial cells, making it an excellent target for imaging neuroinflammatory states.

PET Tracer: [¹¹C]PBR28

[¹¹C]PBR28 is a second-generation TSPO PET tracer that has been extensively used in preclinical and clinical research to visualize and quantify neuroinflammation. Its favorable kinetics and higher specific binding signal compared to older tracers have made it a valuable tool in neuroscience research.

Quantitative Data Summary

The following tables summarize key quantitative data for [¹¹C]PBR28, compiled from various studies.

Table 1: Radiosynthesis Parameters for [¹¹C]PBR28

ParameterValueReference
Radiochemical Yield45-55% (decay-corrected)[1]
Radiochemical Purity>99%[1]
Specific Activity8000-9500 mCi/µmol (at end of synthesis)[1]
Synthesis Time28-32 minutes[1]

Table 2: In Vitro Binding Affinity of PBR28 Analogs

CompoundTargetKi (nM)Reference
6-Fluoro-PBR28Rat Heart TSPO0.44 ± 0.01[2]
6-Fluoro-PBR28Rat Kidney TSPO3.90 ± 0.30[2]
6-Fluoro-PBR28Human (HEK293) TSPO1.19 ± 0.03[2]
PK11195 (Reference)Rat Heart TSPO1.80 ± 0.04[2]

Table 3: In Vivo Imaging Characteristics of [¹¹C]PBR28

ParameterObservationReference
Brain UptakeSatisfactory initial uptake with homogenous distribution[1]
WashoutRadioactivity washed out from all brain regions by ~2 hours post-injection[1]
Specific BindingUptake pattern consistent with cerebral TSPO distribution[1]

Experimental Protocols

Synthesis of the Desmethyl Precursor for [¹¹C]PBR28 Radiolabeling

The precursor for the radiosynthesis of [¹¹C]PBR28 is N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide. While the detailed multi-step synthesis is beyond the scope of these notes, the general approach involves the coupling of a phenoxypyridine amine derivative with a protected 2-hydroxybenzylamine, followed by acylation and deprotection.

Automated Radiosynthesis of [¹¹C]PBR28

This protocol outlines the automated synthesis of [¹¹C]PBR28 via O-methylation of the corresponding phenolic precursor using [¹¹C]methyl iodide ([¹¹C]MeI).

4.2.1. Production of [¹¹C]Methyl Iodide

  • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • Convert the [¹¹C]CO₂ to [¹¹C]methane using a nickel catalyst at 360°C.

  • React the [¹¹C]methane with gaseous iodine at high temperature (e.g., 760°C) to form [¹¹C]MeI.

  • Trap and concentrate the [¹¹C]MeI for the subsequent labeling reaction.

4.2.2. [¹¹C]Methylation Reaction

  • Prepare a solution of the desmethyl precursor (typically 0.5-1.0 mg) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Transfer the precursor solution to the reaction vessel of the automated synthesis module.

  • Add a base to facilitate the deprotonation of the phenolic hydroxyl group. An aqueous solution of 5 N NaOH is effective.[1]

  • Bubble the gaseous [¹¹C]MeI through the reaction mixture.

  • Heat the reaction vessel to 60°C for 5 minutes to promote the methylation reaction.[1]

4.2.3. Purification and Formulation

  • Following the reaction, quench the mixture with water.

  • Inject the crude reaction mixture onto a semi-preparative HPLC system (e.g., C18 column) to separate [¹¹C]PBR28 from unreacted precursor and other impurities.

  • Collect the fraction corresponding to [¹¹C]PBR28.

  • Remove the HPLC solvent, typically by solid-phase extraction (SPE) using a C18 cartridge.

  • Elute the final product from the SPE cartridge with ethanol and formulate in sterile saline for injection.

Quality Control

Perform the following quality control tests on the final formulated product:

  • Radiochemical Purity: Analyze by analytical HPLC to ensure the absence of radioactive impurities. The purity should be >95%.

  • Chemical Purity: Analyze by analytical HPLC with UV detection to quantify the mass of the non-radioactive PBR28 and other chemical impurities.

  • Specific Activity: Calculate from the amount of radioactivity and the mass of PBR28.

  • Residual Solvents: Analyze by gas chromatography to ensure levels of solvents (e.g., DMSO, ethanol) are below acceptable limits.

  • pH: Measure to ensure the final formulation is within a physiologically acceptable range (typically 4.5-7.5).

  • Sterility and Endotoxin Testing: Perform to ensure the product is safe for intravenous injection.

Visualizations

TSPO_Signaling_Pathway cluster_microglia Activated Microglia Mitochondrion Mitochondrion Neuronal Injury / Inflammation Neuronal Injury / Inflammation Microglial Activation Microglial Activation Neuronal Injury / Inflammation->Microglial Activation TSPO Upregulation TSPO Upregulation Microglial Activation->TSPO Upregulation TSPO Upregulation->Mitochondrion Located on outer mitochondrial membrane PET_Signal PET Signal Detection TSPO Upregulation->PET_Signal Emits Positrons Cholesterol_Transport Cholesterol Transport TSPO Upregulation->Cholesterol_Transport Immune_Modulation Immune Modulation TSPO Upregulation->Immune_Modulation PBR28_Tracer [11C]PBR28 (PET Tracer) PBR28_Tracer->TSPO Upregulation Binds to TSPO Steroid_Synthesis Neurosteroid Synthesis Cholesterol_Transport->Steroid_Synthesis

Caption: Role of TSPO in Neuroinflammation and PET Imaging.

Radiosynthesis_Workflow Start Start Produce_C11_CO2 [11C]CO2 Production (Cyclotron) Start->Produce_C11_CO2 Synthesize_C11_MeI [11C]MeI Synthesis Produce_C11_CO2->Synthesize_C11_MeI Methylation [11C]Methylation of Precursor (60°C, 5 min) Synthesize_C11_MeI->Methylation Purification HPLC Purification Methylation->Purification Formulation Solid-Phase Extraction & Formulation Purification->Formulation QC Quality Control (HPLC, GC, pH, etc.) Formulation->QC Final_Product [11C]PBR28 for Injection QC->Final_Product

Caption: Automated Radiosynthesis Workflow for [¹¹C]PBR28.

Logical_Relationship Precursor Desmethyl Precursor N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide Reaction O-Methylation Precursor->Reaction Radiolabeling_Agent [11C]Methyl Iodide ([11C]MeI) Radiolabeling_Agent->Reaction Final_Tracer [11C]PBR28 PET Tracer Reaction->Final_Tracer

Caption: Synthesis Relationship of [¹¹C]PBR28.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (6-Phenoxypyridin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (6-Phenoxypyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound involve the formation of a diaryl ether bond. The two primary approaches are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction. Both methods typically start from (6-chloropyridin-3-yl)methanol and phenol.

Q2: Which starting materials are required for the synthesis?

A2: The key starting materials are:

  • (6-Chloropyridin-3-yl)methanol (or the corresponding bromide or iodide)

  • Phenol

  • A suitable catalyst (copper-based for Ullmann, palladium-based for Buchwald-Hartwig)

  • A ligand (often required for Buchwald-Hartwig and can improve Ullmann reactions)

  • A base

  • An appropriate high-boiling point solvent

Q3: How do I choose between the Ullmann condensation and the Buchwald-Hartwig reaction?

A3: The choice depends on several factors:

  • Reaction Conditions: Traditional Ullmann reactions often require high temperatures (typically >150 °C).[1] Modern ligand-assisted Ullmann reactions and Buchwald-Hartwig couplings can often be performed under milder conditions.

  • Catalyst Cost and Sensitivity: Copper catalysts used in Ullmann condensations are generally less expensive than the palladium catalysts and ligands used in Buchwald-Hartwig reactions. However, palladium catalysts can be more efficient at lower loadings.

  • Substrate Scope and Functional Group Tolerance: The Buchwald-Hartwig reaction is known for its broad substrate scope and tolerance of various functional groups.[2][3] The choice of ligand is crucial for success.[4]

Q4: What are the typical purification methods for this compound?

A4: Purification is typically achieved through standard laboratory techniques. After an aqueous workup to remove the base and other water-soluble byproducts, the crude product is often purified by column chromatography on silica gel. Recrystallization from a suitable solvent system can be employed for further purification if the product is a solid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ullmann: Use freshly prepared copper(I) salts or activate copper powder. Ensure the catalyst has not been exposed to excessive air or moisture. - Buchwald-Hartwig: Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. The choice of ligand is critical for stabilizing the catalyst and promoting the reaction.
Inappropriate Base The base plays a crucial role in the catalytic cycle. For Ullmann reactions, common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. For Buchwald-Hartwig reactions, strong non-nucleophilic bases like NaOtBu or LHMDS are often used, but weaker bases like Cs₂CO₃ or K₃PO₄ can also be effective and may be necessary for sensitive substrates.
Incorrect Solvent High-boiling, polar aprotic solvents like DMF, DMSO, NMP, or dioxane are typically used. Ensure the solvent is anhydrous, especially for the Buchwald-Hartwig reaction.
Reaction Temperature Too Low Ullmann reactions often require high temperatures to proceed at a reasonable rate.[1] If the reaction is sluggish, consider increasing the temperature. However, be mindful of potential decomposition of starting materials or product.
Poor Ligand Choice (Buchwald-Hartwig) The ligand is critical for the success of the Buchwald-Hartwig reaction. For C-O coupling, bulky, electron-rich phosphine ligands are often employed. A screening of different ligands may be necessary to find the optimal one for this specific transformation.[4]
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Mitigation Strategy
Hydrodehalogenation of (6-chloropyridin-3-yl)methanol Presence of a hydrogen source and a catalyst capable of promoting reduction.Ensure anhydrous conditions. Minimize excess base or choose a base less prone to promoting this side reaction.
Homocoupling of Phenol (Biphenyl derivatives) Can occur in Ullmann-type reactions at high temperatures.Optimize the reaction temperature and catalyst loading. Using a ligand can sometimes suppress this side reaction.
Decomposition of Starting Material or Product The reaction temperature is too high, or the reaction time is too long.Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the reaction is complete. Consider running the reaction at a lower temperature, potentially with a more active catalyst system.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via the Ullmann condensation and Buchwald-Hartwig C-O coupling. Note: These are starting points and may require optimization for specific laboratory conditions and scales.

Method A: Ullmann Condensation

Ullmann_Workflow reagents Combine: (6-chloropyridin-3-yl)methanol Phenol, Base (e.g., K₂CO₃) Cu(I) catalyst (e.g., CuI) solvent Add high-boiling polar aprotic solvent (e.g., DMF, NMP) reagents->solvent heating Heat reaction mixture (e.g., 150-180 °C) solvent->heating monitoring Monitor reaction progress (TLC or LC-MS) heating->monitoring workup Aqueous workup monitoring->workup purification Purification (Column chromatography, Recrystallization) workup->purification product This compound purification->product Buchwald_Hartwig_Workflow reagents Combine: (6-chloropyridin-3-yl)methanol Phenol, Base (e.g., Cs₂CO₃) Pd catalyst, Ligand solvent Add anhydrous solvent (e.g., Toluene, Dioxane) reagents->solvent heating Heat reaction mixture (e.g., 80-110 °C) solvent->heating monitoring Monitor reaction progress (TLC or LC-MS) heating->monitoring workup Aqueous workup monitoring->workup purification Purification (Column chromatography) workup->purification product This compound purification->product Troubleshooting_Logic start Low Yield of This compound check_reagents Check Purity and Activity of Reagents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst Reagents OK optimize_base_solvent Optimize Base and Solvent check_conditions->optimize_base_solvent Conditions Appear Correct final_product Improved Yield optimize_catalyst->final_product optimize_base_solvent->final_product

References

Technical Support Center: Purification of (6-Phenoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (6-Phenoxypyridin-3-yl)methanol from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction mixture?

A1: Common impurities can include unreacted starting materials such as 6-phenoxynicotinaldehyde, the corresponding carboxylic acid (6-phenoxynicotinic acid) from over-oxidation of the aldehyde or alcohol, and residual reducing agents or their byproducts.

Q2: Which purification technique is most suitable for this compound?

A2: Both column chromatography and recrystallization can be effective. Column chromatography is generally used for separating the target compound from impurities with different polarities. Recrystallization is a good option for obtaining highly pure crystalline material if a suitable solvent is found and the initial purity is already reasonably high.

Q3: What are some recommended solvent systems for the column chromatography of this compound?

A3: A common solvent system for the purification of polar aromatic compounds like this compound is a mixture of a non-polar solvent and a polar solvent. Good starting points include gradients of ethyl acetate in hexanes or dichloromethane in methanol.

Q4: How can I effectively remove the unreacted 6-phenoxynicotinaldehyde?

A4: 6-phenoxynicotinaldehyde is less polar than the desired alcohol. Therefore, it will elute first during column chromatography. A gradient elution, starting with a lower polarity solvent system, will allow for the separation of the aldehyde from the alcohol.

Q5: What should I do if my compound, this compound, does not crystallize?

A5: If your compound "oils out" or fails to crystallize, it may be due to the presence of impurities or the use of an inappropriate solvent. Try adding a small seed crystal of the pure compound, scratching the inside of the flask with a glass rod at the solvent line, or cooling the solution slowly. If these methods fail, a different recrystallization solvent or further purification by column chromatography may be necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Compound does not move from the baseline. The mobile phase is not polar enough.Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For a dichloromethane/methanol system, increase the percentage of methanol.
Poor separation between the product and impurities. The chosen solvent system has poor selectivity.Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol or adding a small amount of a third solvent like triethylamine for basic compounds.
The compound streaks on the TLC plate and the column. The compound may be acidic or basic and interacting strongly with the silica gel. The column may be overloaded.Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). Ensure the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight).
The product elutes with the solvent front. The mobile phase is too polar.Decrease the polarity of the eluent. Start with a less polar solvent mixture and gradually increase the polarity.
Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present.Add a small amount of a co-solvent in which the compound is less soluble to the hot solution until it becomes slightly turbid, then clarify with a few drops of the original solvent and cool slowly. Alternatively, purify the material further by column chromatography before attempting recrystallization.
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.Concentrate the solution by boiling off some of the solvent and then allow it to cool again. If crystals still do not form, try a different solvent or a solvent pair in which the compound has lower solubility at cold temperatures.
Low recovery of the purified product. Too much solvent was used for recrystallization. The crystals were washed with a solvent at room temperature.Use the minimum amount of hot solvent required to dissolve the solid. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.
The recrystallized product is not pure. The cooling process was too rapid, trapping impurities in the crystal lattice. The chosen solvent did not effectively differentiate between the product and the impurity.Allow the solution to cool slowly to room temperature before placing it in an ice bath. If impurities co-crystallize, a different recrystallization solvent is needed.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general method for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Dichloromethane

  • Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexanes/ethyl acetate (e.g., 9:1, 7:3, 1:1) to determine the optimal solvent system for separation. The ideal system should give the product a retention factor (Rf) of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) based on the TLC analysis. For example, start with 10% ethyl acetate in hexanes and gradually increase to 30-50% ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Various solvents for testing (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Data Presentation

Table 1: Solvent Systems for Column Chromatography

Solvent SystemTypical Starting RatioTypical Final RatioNotes
Hexanes / Ethyl Acetate9:11:1Good for general purpose purification.
Dichloromethane / Methanol99:190:10Effective for more polar compounds.

Table 2: Potential Recrystallization Solvents

SolventSolubility ProfileNotes
IsopropanolModerately soluble when hot, less soluble when cold.A good starting point for polar alcohols.
Ethyl Acetate / HexanesSoluble in ethyl acetate, insoluble in hexanes.A common solvent pair. Dissolve in hot ethyl acetate and add hexanes until cloudy.
TolueneSoluble when hot, sparingly soluble when cold.Can be effective for aromatic compounds.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_purification Purification Options cluster_end Final Product Crude Reaction Mixture Crude Reaction Mixture Column Chromatography Column Chromatography Crude Reaction Mixture->Column Chromatography Initial Purification Recrystallization Recrystallization Crude Reaction Mixture->Recrystallization For high initial purity Column Chromatography->Recrystallization Further Purification Pure this compound Pure this compound Column Chromatography->Pure this compound Recrystallization->Pure this compound Troubleshooting_Logic Impure_Product Impure Product Choose_Method Choose Purification Method Impure_Product->Choose_Method Column_Chromatography Column Chromatography Choose_Method->Column_Chromatography Chrom. Recrystallization Recrystallization Choose_Method->Recrystallization Recryst. Problem_CC Problem with CC? Column_Chromatography->Problem_CC Problem_Recryst Problem with Recrystallization? Recrystallization->Problem_Recryst No_Separation No/Poor Separation Problem_CC->No_Separation Yes Streaking Streaking Problem_CC->Streaking Yes Pure_Product Pure Product Problem_CC->Pure_Product No Oiling_Out Oiling Out Problem_Recryst->Oiling_Out Yes No_Crystals No Crystals Form Problem_Recryst->No_Crystals Yes Problem_Recryst->Pure_Product No Adjust_Solvent_CC Adjust Solvent Polarity No_Separation->Adjust_Solvent_CC Add_Modifier Add Modifier (e.g., TEA) Streaking->Add_Modifier Change_Solvent_Recryst Change Solvent/Use Seed Crystal Oiling_Out->Change_Solvent_Recryst Concentrate_Solution Concentrate Solution No_Crystals->Concentrate_Solution Adjust_Solvent_CC->Column_Chromatography Add_Modifier->Column_Chromatography Change_Solvent_Recryst->Recrystallization Concentrate_Solution->Recrystallization

Technical Support Center: Synthesis of (6-Phenoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of (6-Phenoxypyridin-3-yl)methanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the two primary stages of synthesis: the Williamson Ether Synthesis to form 6-phenoxypyridine-3-carbaldehyde, and the subsequent reduction to this compound.

Issue 1: Low Yield in Williamson Ether Synthesis Step

  • Question: My Williamson ether synthesis of 6-phenoxypyridine-3-carbaldehyde from 6-chloropyridine-3-carbaldehyde and phenol is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in this step can be attributed to several factors. Incomplete deprotonation of phenol can be addressed by ensuring the use of a sufficiently strong base, such as potassium carbonate or sodium hydride, and allowing adequate reaction time for the formation of the phenoxide. The reaction temperature is also critical; while higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. It is advisable to optimize the temperature, starting from a moderate level (e.g., 80-100 °C) and adjusting as needed. The choice of solvent is also important, with polar aprotic solvents like DMF or DMSO generally favoring this type of reaction. Finally, ensure all reagents and solvents are anhydrous, as water can hydrolyze the starting material and consume the base.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

  • Question: After the reduction step, I am observing significant amounts of unreacted 6-phenoxypyridine-3-carbaldehyde in my final product. How can I improve the conversion?

  • Answer: The presence of unreacted aldehyde suggests an incomplete reduction. The molar ratio of the reducing agent, typically sodium borohydride (NaBH₄), to the aldehyde is a critical parameter. Using a stoichiometric excess of NaBH₄ (e.g., 1.5 to 2 equivalents) can help drive the reaction to completion. The reaction temperature also plays a role; while NaBH₄ reductions are often performed at room temperature, gentle heating may be required for less reactive substrates. Ensure that the reaction is stirred for a sufficient duration to allow for complete conversion. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to determine the optimal reaction time.

Issue 3: Formation of a Major Impurity with a Similar Polarity to the Product

  • Question: I am having difficulty separating a major impurity from my desired this compound product using column chromatography due to their similar polarities. What could this impurity be and how can I minimize its formation?

  • Answer: An impurity with similar polarity to the final product is often the unreacted starting material from the reduction step, 6-phenoxypyridine-3-carbaldehyde. As mentioned previously, optimizing the reduction conditions by increasing the equivalents of the reducing agent, extending the reaction time, or slightly increasing the temperature can minimize the presence of this impurity. If the impurity persists, careful optimization of the chromatographic separation conditions, such as using a shallower solvent gradient or a different stationary phase, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The common impurities can be categorized by their origin in the two-step synthesis process.

  • From Williamson Ether Synthesis:

    • Unreacted Starting Materials: 6-chloropyridine-3-carbaldehyde and phenol.

    • Side-Reaction Byproducts: C-alkylation products of phenol, where the pyridine ring attaches to the ortho or para position of the phenol instead of the oxygen.

    • Hydrolysis Product: 6-hydroxypyridine-3-carbaldehyde, formed if water is present in the reaction mixture.

  • From Reduction Step:

    • Unreacted Intermediate: 6-phenoxypyridine-3-carbaldehyde.

Q2: How can I best monitor the progress of the synthesis reactions?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the Williamson ether synthesis and the reduction step. For more quantitative analysis and to check for the presence of minor impurities, High-Performance Liquid Chromatography (HPLC) is the recommended technique.

Q3: What purification methods are most effective for obtaining high-purity this compound?

A3: Column chromatography is the most common and effective method for purifying the final product. A silica gel stationary phase with a gradient elution system of ethyl acetate and hexanes is typically suitable for separating the desired product from less polar impurities. Recrystallization from a suitable solvent system can also be employed as a final purification step to obtain a highly pure, crystalline product.

Quantitative Data on Common Impurities

While exact percentages can vary depending on the specific reaction conditions, the following table provides a general overview of commonly observed impurity levels.

Impurity NameTypical Formation StagePlausible % Range (pre-purification)
6-chloropyridine-3-carbaldehydeWilliamson Ether Synthesis1-5%
PhenolWilliamson Ether Synthesis1-3%
C-alkylated Phenol ByproductsWilliamson Ether Synthesis< 2%
6-phenoxypyridine-3-carbaldehydeReduction2-10%

Experimental Protocols

1. Synthesis of 6-phenoxypyridine-3-carbaldehyde (Williamson Ether Synthesis)

  • Materials: 6-chloropyridine-3-carbaldehyde, phenol, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of phenol (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 6-chloropyridine-3-carbaldehyde (1.0 equivalent) to the reaction mixture.

    • Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Synthesis of this compound (Reduction)

  • Materials: 6-phenoxypyridine-3-carbaldehyde, sodium borohydride (NaBH₄), methanol.

  • Procedure:

    • Dissolve 6-phenoxypyridine-3-carbaldehyde (1.0 equivalent) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 equivalents) portion-wise to the solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction SM1 6-chloropyridine-3-carbaldehyde Intermediate 6-phenoxypyridine-3-carbaldehyde SM1->Intermediate SM2 Phenol SM2->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Solvent1 Solvent (e.g., DMF) Solvent1->Intermediate Product This compound Intermediate->Product Reducing_Agent Reducing Agent (e.g., NaBH₄) Solvent2 Solvent (e.g., Methanol) Troubleshooting_Logic cluster_synthesis Synthesis of this compound cluster_issues Potential Issues & Impurities cluster_solutions Troubleshooting Solutions Start Start Synthesis Step1 Williamson Ether Synthesis Start->Step1 Step2 Reduction Step1->Step2 Impurity1 Unreacted Starting Materials Step1->Impurity1 Impurity2 C-Alkylation Step1->Impurity2 Purification Purification Step2->Purification Impurity3 Incomplete Reduction Step2->Impurity3 Final_Product Pure Product Purification->Final_Product Solution1 Optimize Base/Temp Impurity1->Solution1 Solution2 Optimize Reaction Time Impurity1->Solution2 Solution4 Optimize Purification Impurity1->Solution4 Impurity2->Solution1 Impurity2->Solution4 Solution3 Increase Reducing Agent Impurity3->Solution3 Impurity3->Solution4

Technical Support Center: Synthesis of (6-phenoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (6-phenoxypyridin-3-yl)methanol synthesis. The content is structured to address common issues encountered during experimental work, offering detailed troubleshooting guides, frequently asked questions, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and versatile method involves a two-step sequence:

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction between a 6-halopyridine-3-carbaldehyde (typically 6-chloro- or 6-bromopyridine-3-carbaldehyde) and phenol to form 6-phenoxypyridine-3-carbaldehyde.

  • Reduction: The subsequent reduction of the aldehyde group of 6-phenoxypyridine-3-carbaldehyde to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

Q2: I am observing low yields in the Ullmann condensation step. What are the most critical factors to consider for optimization?

Low yields in Ullmann couplings can often be attributed to several factors. Key areas for optimization include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. The purity of reactants and the electronic properties of the substrates are also crucial; electron-poor aryl halides generally react more readily with electron-rich phenols.

Q3: Which copper catalyst is most effective for the Ullmann diaryl ether synthesis?

Copper(I) salts such as copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) oxide (Cu₂O) are most commonly employed and have shown high efficacy.[1] For reactions in non-polar solvents, an air-stable Cu(I) catalyst like CuIPPh₃ has been used effectively at a low loading of 5 mol %.[2]

Q4: Is a ligand necessary for the Ullmann coupling, and if so, which one should I choose?

While some Ullmann reactions can proceed without a ligand, the addition of a suitable ligand is crucial for accelerating the reaction and enabling the use of milder conditions.[1] N,N- and N,O-chelating ligands are known to be particularly effective. A screening of 56 multidentate ligands revealed that N,N-dimethylglycine provided high catalytic activity.[3] Other effective and inexpensive ligands include salicylaldoxime and dimethylglyoxime.[1]

Q5: How does the choice of base impact the reaction yield?

The base plays a critical role in the Ullmann condensation. Inexpensive bases like potassium carbonate (K₂CO₃) can be effective, especially in non-polar solvents such as toluene or xylene. For reactions conducted in polar aprotic solvents like acetonitrile, cesium carbonate (Cs₂CO₃) is often the preferred base.[1] The choice of base can significantly influence the reaction rate and yield, and empirical optimization is often necessary.

Q6: What are common side products in the synthesis of this compound?

In the Ullmann condensation step, common side products include homocoupling of the aryl halide to form a biaryl compound and hydrodehalogenation of the starting aryl halide. In the reduction step, incomplete reduction can leave residual aldehyde, while over-reduction is generally not a concern with a mild reagent like NaBH₄.

Q7: What is the recommended method for purifying the final product?

Silica gel column chromatography is a highly effective method for purifying this compound from reaction byproducts and unreacted starting materials. A gradient elution system, for example, with a mixture of dichloromethane and methanol, can be used to separate the product based on polarity.[4]

Troubleshooting Guides

Low Yield in Ullmann Condensation of 6-halopyridine-3-carbaldehyde and Phenol
Potential Cause Troubleshooting Recommendation
Low Catalyst Activity - Ensure the use of a high-purity copper(I) salt (e.g., CuI, CuBr).- Consider using a more active catalyst system, such as a pre-formed copper-ligand complex.- If using copper powder, ensure it is activated (e.g., by reduction of copper sulfate with zinc).
Inappropriate Ligand - If no ligand is used, introduce a chelating ligand such as N,N-dimethylglycine, 1,10-phenanthroline, or salicylaldoxime.- If a ligand is already in use, screen a panel of ligands to identify the optimal one for your specific substrates.
Incorrect Base - The choice of base is critical. For non-polar solvents (e.g., toluene), K₂CO₃ is often a good choice. For polar aprotic solvents (e.g., DMF, acetonitrile), Cs₂CO₃ or K₃PO₄ may provide better results.- Ensure the base is finely powdered and anhydrous.
Suboptimal Solvent - Traditional Ullmann reactions often use high-boiling polar aprotic solvents like DMF or NMP.[5] However, modern ligand-based systems can work well in solvents like toluene, xylene, or acetonitrile.[1][2]- Ensure the solvent is anhydrous.
Reaction Temperature Too Low - While modern methods allow for milder conditions, Ullmann couplings often require elevated temperatures (80-150 °C).- Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Reactant Purity - Ensure the 6-halopyridine-3-carbaldehyde and phenol are of high purity. Impurities can poison the catalyst.- Dry all reactants and solvents thoroughly before use.
Incomplete Reduction of 6-phenoxypyridine-3-carbaldehyde
Potential Cause Troubleshooting Recommendation
Insufficient Reducing Agent - Increase the molar excess of NaBH₄. Typically, 1.5 to 2 equivalents are sufficient for aldehydes.
Low Reactivity of NaBH₄ - NaBH₄ is a mild reducing agent. Ensure the reaction is stirred for an adequate amount of time. Monitor the reaction progress by TLC.- The reaction is typically performed in protic solvents like methanol or ethanol, which also act as a proton source for the workup.
Reaction Temperature Too Low - Most NaBH₄ reductions of aldehydes proceed readily at room temperature or 0 °C. If the reaction is sluggish, allowing it to warm to room temperature may increase the rate.
Improper Quenching/Workup - After the reaction is complete, carefully quench the excess NaBH₄ with water or a dilute acid (e.g., 1M HCl).- The product is then typically extracted with an organic solvent.

Data Presentation

Table 1: Effect of Ligand on the Yield of a Model Ullmann Diaryl Ether Synthesis

Reaction Conditions: 4-bromoanisole (1.0 mmol), 4-methoxyphenol (1.0 mmol), CuI (10 mol%), Ligand (10 mol%), K₃PO₄ (2.0 equiv.), MeCN (3 mL), 80 °C, 24h.

LigandConversion (%)
N,N-dimethylglycine (L1) 95
Salicylaldoxime (L2)92
N-Butylimidazole (L43)91
Dimethylglyoxime (L48)90
None<5

Data adapted from a study on electron-rich diaryl ethers.[3]

Table 2: Effect of Base on the Yield of a Model Ullmann Diaryl Ether Synthesis

Reaction Conditions: 2-bromonaphthalene, p-cresol, CuIPPh₃ (5 mol%), Toluene, 100 °C.

BaseYield (%)
K₂CO₃ 58.3
Cs₂CO₃10.0
Na₂CO₃0

Data sourced from a study on Ullmann coupling in non-polar solvents.[2]

Experimental Protocols

Protocol 1: Synthesis of 6-phenoxypyridine-3-carbaldehyde via Ullmann Condensation

This protocol is a representative procedure based on modern Ullmann coupling methodologies.

Materials:

  • 6-chloropyridine-3-carbaldehyde

  • Phenol

  • Copper(I) Iodide (CuI)

  • N,N-dimethylglycine

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 6-chloropyridine-3-carbaldehyde (1.0 equiv.), phenol (1.2 equiv.), CuI (0.1 equiv.), N,N-dimethylglycine (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 6-phenoxypyridine-3-carbaldehyde.

Protocol 2: Reduction of 6-phenoxypyridine-3-carbaldehyde to this compound

Materials:

  • 6-phenoxypyridine-3-carbaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve 6-phenoxypyridine-3-carbaldehyde (1.0 equiv.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equiv.) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by silica gel column chromatography.

Visualizations

Synthesis_Pathway 6-chloropyridine-3-carbaldehyde 6-chloropyridine-3-carbaldehyde 6-phenoxypyridine-3-carbaldehyde 6-phenoxypyridine-3-carbaldehyde 6-chloropyridine-3-carbaldehyde->6-phenoxypyridine-3-carbaldehyde Phenol, CuI, Ligand, Base Ullmann Condensation This compound This compound 6-phenoxypyridine-3-carbaldehyde->this compound NaBH4, Methanol Reduction

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_ullmann Ullmann Condensation cluster_reduction Reduction Reactant_Mixing Mix 6-halopyridine-3-carbaldehyde, phenol, catalyst, ligand, and base Solvent_Addition Add anhydrous solvent under inert atmosphere Reactant_Mixing->Solvent_Addition Heating Heat reaction mixture with stirring Solvent_Addition->Heating Monitoring_1 Monitor reaction progress (TLC/GC) Heating->Monitoring_1 Workup_1 Cool, filter, and perform aqueous workup Monitoring_1->Workup_1 Purification_1 Purify by column chromatography Workup_1->Purification_1 Aldehyde_Dissolution Dissolve 6-phenoxypyridine-3-carbaldehyde in methanol Purification_1->Aldehyde_Dissolution Intermediate Product Reduction_Step Add NaBH4 at 0°C Aldehyde_Dissolution->Reduction_Step Stirring Stir at room temperature Reduction_Step->Stirring Monitoring_2 Monitor reaction progress (TLC) Stirring->Monitoring_2 Workup_2 Quench with water and extract Monitoring_2->Workup_2 Purification_2 Purify by column chromatography (if needed) Workup_2->Purification_2

Caption: Experimental workflow for the synthesis.

Troubleshooting_Logic Start Low Yield of this compound Step_Check Which step has low yield? Start->Step_Check Ullmann Ullmann Condensation Step_Check->Ullmann Step 1 Reduction Reduction Step_Check->Reduction Step 2 Ullmann_Troubleshoot Check: - Catalyst Activity - Ligand Choice - Base Selection - Solvent Purity - Temperature Ullmann->Ullmann_Troubleshoot Reduction_Troubleshoot Check: - Molar Ratio of NaBH4 - Reaction Time - Temperature - Quenching Procedure Reduction->Reduction_Troubleshoot

Caption: Troubleshooting decision tree for yield improvement.

References

Technical Support Center: (6-phenoxypyridin-3-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-phenoxypyridin-3-yl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and subsequent reactions of this compound.

I. Synthesis and Purification

This section addresses common challenges associated with the synthesis and purification of this compound and related pyridine derivatives.

FAQs

Q1: My synthesis of a pyridine derivative is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in pyridine synthesis can often be attributed to several key factors. A systematic investigation of the following is recommended:

  • Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. Some reactions require elevated temperatures to overcome activation energy barriers, while others may need lower temperatures to minimize the formation of byproducts.[1]

  • Catalyst Activity: If a catalyst is used, its activity may be compromised due to age, improper storage, or poisoning. Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly influence the yield.[2]

  • Solvent Effects: The polarity and boiling point of the solvent can impact reaction rates and equilibrium. It is often beneficial to screen a variety of solvents to identify the optimal one for your specific transformation.[1]

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and a decrease in the overall yield. Always ensure the purity of your reagents before commencing the reaction.[1]

Q2: I'm struggling with the purification of my this compound product. What are some effective strategies for purifying pyridine derivatives?

A2: The basic nature of the pyridine ring can present challenges during purification. Here are several effective techniques:

  • Acid-Base Extraction: Due to its basicity, this compound can be protonated with a dilute acid (e.g., 1M HCl) and extracted into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

  • Column Chromatography: This is a versatile method for purifying pyridine compounds. However, peak tailing is a common issue on silica gel due to the interaction between the basic pyridine nitrogen and acidic silanol groups. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[1] For highly polar pyridine derivatives, alternative stationary phases like alumina or the use of reversed-phase chromatography may be necessary.[3]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1]

  • Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.[4]

Troubleshooting Low Yield in Pyridine Alcohol Synthesis

Problem Possible Cause Suggested Solution
Low Yield Inefficient reaction conditions.- Optimize temperature, reaction time, and concentration.[1]- Consider alternative catalysts or solvent systems.[2]
Incomplete conversion of starting material.- Ensure correct stoichiometry of reagents.- Check for catalyst deactivation.[1]
Formation of side products.- Analyze the reaction mixture by TLC or LC-MS to identify byproducts.- Adjust reaction conditions to minimize side reactions (e.g., lower temperature).

Purification Strategies for Pyridine Derivatives

Method Principle Best Suited For Troubleshooting Tips
Acid-Base Extraction Exploits the basicity of the pyridine nitrogen.Separating from non-basic impurities.Ensure complete neutralization to recover the product.
Column Chromatography (Silica Gel) Separation based on polarity.General purpose purification.To reduce peak tailing, add 0.1-1% triethylamine to the eluent.[1]
Column Chromatography (Alumina) Alternative stationary phase for basic compounds.Compounds that strongly adhere to or decompose on silica gel.Alumina is available in neutral, basic, and acidic forms; choose based on compound stability.
Reversed-Phase Chromatography Separation of polar compounds.Highly polar pyridine derivatives.Use a C18 column with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a buffer).[5]
Crystallization Purification of solid compounds based on differential solubility.Solid products with moderate to high purity.Screen various solvents to find one in which the product is soluble when hot and insoluble when cold.[1]

Experimental Protocol: General Purification of a Pyridine Derivative by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution from a less polar to a more polar solvent system is often effective.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

TLC Visualization of Pyridine Compounds

Since many pyridine derivatives are colorless, visualization on a TLC plate is necessary.

  • UV Light (254 nm): Many aromatic compounds, including pyridines, will appear as dark spots on a fluorescent background. This is a non-destructive method.[6]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will cause many organic compounds to appear as brown spots. This method is semi-destructive.[6]

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols. The plate is dipped in the stain and gently heated, and the spots appear as yellow/brown on a purple background.[7]

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce colored spots upon heating.[7]

II. Reactions of the Hydroxymethyl Group

This section focuses on common transformations of the primary alcohol functionality in this compound and provides troubleshooting for these reactions.

FAQs

Q3: I am attempting to oxidize this compound to the corresponding aldehyde, but I am getting low yields and over-oxidation to the carboxylic acid. What conditions should I use?

A3: The oxidation of primary alcohols to aldehydes requires mild and selective oxidizing agents to prevent over-oxidation. Several methods are suitable for this transformation:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is generally very effective for preparing aldehydes from primary alcohols.

  • Dess-Martin Periodinane (DMP): DMP is a mild and selective reagent for the oxidation of primary alcohols to aldehydes at room temperature.

  • TEMPO-mediated Oxidation: Using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric re-oxidant like sodium hypochlorite (bleach) or diacetoxyiodobenzene (BAIB) provides a green and efficient method.

Troubleshooting Oxidation Reactions

Problem Possible Cause Suggested Solution
Low Conversion Insufficient oxidant.Use a slight excess of the oxidizing agent (1.1-1.5 equivalents).
Low reaction temperature.For some oxidations, allowing the reaction to warm to room temperature may be necessary.
Over-oxidation to Carboxylic Acid Oxidizing agent is too strong or reaction temperature is too high.Use a milder oxidant like DMP or conduct the reaction at a lower temperature (e.g., -78 °C for Swern oxidation).
Formation of Side Products Reaction not performed under anhydrous conditions (for some reagents).Ensure all glassware is dry and use anhydrous solvents, especially for Swern-type oxidations.

Q4: I want to perform a Williamson ether synthesis with this compound. What are the key considerations for this reaction?

A4: The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide.[8] The key steps and considerations are:

  • Deprotonation: The alcohol must first be deprotonated with a suitable base to form the more nucleophilic alkoxide. Common bases include sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH).[9][10]

  • SN2 Reaction: The resulting alkoxide then displaces a halide from a primary or methyl alkyl halide in an SN2 reaction.[11]

  • Choice of Alkyl Halide: The reaction works best with methyl and primary alkyl halides. Secondary and tertiary alkyl halides are more prone to elimination side reactions.[10]

Experimental Protocol: General Williamson Ether Synthesis

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous solvent like THF or DMF.

  • Deprotonation: Cool the solution to 0 °C and add a strong base (e.g., NaH, 1.1 eq.) portion-wise. Stir for 30-60 minutes at 0 °C or allow to warm to room temperature.

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.2 eq.) dropwise to the solution.

  • Reaction: Allow the reaction to stir at room temperature or heat gently until completion, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Q5: I need to form an ester from this compound. What are some suitable esterification methods?

A5: Several methods can be employed for the esterification of this compound:

  • Fischer Esterification: This is a classic method involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). This is an equilibrium process, and the removal of water is often necessary to drive the reaction to completion.

  • Steglich Esterification: This is a mild method that uses a coupling agent, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (DMAP).[12][13][14] This method is well-suited for sensitive substrates.[14]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry (if applicable) using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][16][17] The nucleophile should have a pKa of less than 13.[16]

Troubleshooting Esterification Reactions

Problem Possible Cause Suggested Solution
Low Conversion (Fischer) Equilibrium not shifted towards products.Use an excess of one reactant or remove water as it is formed (e.g., using a Dean-Stark apparatus).
Low Yield (Steglich) Side reaction of the O-acylisourea intermediate.Ensure a catalytic amount of DMAP is used to suppress the formation of the N-acylurea byproduct.[14]
Difficult Purification (Steglich) Removal of dicyclohexylurea (DCU) byproduct.DCU is poorly soluble in many organic solvents and can often be removed by filtration.
Side Products (Mitsunobu) Nucleophile is not acidic enough.Ensure the pKa of the carboxylic acid is below 13.[16]
Difficult Purification (Mitsunobu) Removal of triphenylphosphine oxide and the reduced azodicarboxylate.Purification is typically achieved by column chromatography.

III. Visualizing Workflows and Pathways

Diagram 1: General Troubleshooting Workflow for Low Yield in Pyridine Synthesis

low_yield_troubleshooting start Low Yield Observed check_conditions Investigate Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_catalyst Evaluate Catalyst Activity (Freshness, Loading) start->check_catalyst check_solvent Screen Different Solvents start->check_solvent check_purity Verify Starting Material Purity start->check_purity optimize Optimize Conditions check_conditions->optimize check_catalyst->optimize check_solvent->optimize check_purity->optimize analyze_byproducts Analyze for Side Products (TLC, LC-MS) optimize->analyze_byproducts No Improvement yield_improved Yield Improved optimize->yield_improved Improvement modify_procedure Modify Procedure to Minimize Side Reactions analyze_byproducts->modify_procedure modify_procedure->yield_improved

Caption: A logical workflow for troubleshooting low yields in pyridine synthesis.

Diagram 2: Decision Tree for Purification of Pyridine Derivatives

purification_decision_tree start Crude Product Mixture solid_or_liquid Is the product a solid? start->solid_or_liquid try_crystallization Attempt Crystallization solid_or_liquid->try_crystallization Yes fail_cryst Impure Solid / Oil solid_or_liquid->fail_cryst No success_cryst High Purity Solid try_crystallization->success_cryst Successful try_crystallization->fail_cryst Unsuccessful basic_impurities Are impurities non-basic? fail_cryst->basic_impurities acid_base_extraction Perform Acid-Base Extraction basic_impurities->acid_base_extraction Yes fail_extraction Complex Mixture Remains basic_impurities->fail_extraction No success_extraction Separation Achieved acid_base_extraction->success_extraction acid_base_extraction->fail_extraction Unsuccessful column_chrom Column Chromatography fail_extraction->column_chrom silica Silica Gel column_chrom->silica alumina Alumina column_chrom->alumina reversed_phase Reversed-Phase column_chrom->reversed_phase tailing Peak Tailing on Silica? silica->tailing success_chrom Pure Product alumina->success_chrom reversed_phase->success_chrom add_tea Add Triethylamine to Eluent tailing->add_tea Yes tailing->success_chrom No add_tea->success_chrom

Caption: A decision-making guide for selecting an appropriate purification strategy.

Diagram 3: Reaction Pathway for the Functionalization of this compound

reaction_pathway start This compound oxidation Oxidation (e.g., DMP, Swern) start->oxidation etherification Williamson Ether Synthesis (Base, R-X) start->etherification esterification Esterification (R'COOH, coupling agent) start->esterification aldehyde 6-phenoxypyridine-3-carbaldehyde oxidation->aldehyde ether 3-(alkoxymethyl)-6-phenoxypyridine etherification->ether ester (6-phenoxypyridin-3-yl)methyl ester esterification->ester

Caption: Common synthetic transformations of the hydroxymethyl group.

References

Technical Support Center: Efficient Synthesis of (6-phenoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of (6-phenoxypyridin-3-yl)methanol.

Synthesis Overview

The synthesis of this compound can be effectively achieved in a two-step process from commercially available 6-chloropyridine-3-carbaldehyde. The first step involves a nucleophilic aromatic substitution to introduce the phenoxy group, followed by the selective reduction of the aldehyde to the corresponding alcohol.

Synthesis_Workflow start 6-Chloropyridine-3-carbaldehyde intermediate 6-Phenoxypyridine-3-carbaldehyde start->intermediate Nucleophilic Aromatic Substitution (Phenol, Base) product This compound intermediate->product Selective Aldehyde Reduction (Catalyst, H2 or Hydride Source)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 6-Phenoxypyridine-3-carbaldehyde

This section focuses on the nucleophilic aromatic substitution reaction to form the key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for the synthesis of 6-phenoxypyridine-3-carbaldehyde?

A1: A common method is the reaction of 6-chloropyridine-3-carbaldehyde with phenol in the presence of a suitable base.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reactants:

    • 6-Chloropyridine-3-carbaldehyde (1.0 eq)

    • Phenol (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent:

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a stirred solution of 6-chloropyridine-3-carbaldehyde and phenol in the chosen solvent, add the base.

    • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide
Problem Possible Cause(s) Troubleshooting Steps
Low or no conversion of starting material 1. Inactive base. 2. Insufficient reaction temperature. 3. Poor quality of reagents or solvent.1. Use freshly dried base. Consider using a stronger base like cesium carbonate. 2. Gradually increase the reaction temperature in 10 °C increments. 3. Ensure all reagents are pure and the solvent is anhydrous.
Formation of significant side products 1. Reaction temperature is too high, leading to decomposition. 2. Presence of water in the reaction mixture.1. Lower the reaction temperature and increase the reaction time. 2. Use anhydrous solvents and reagents.
Difficulty in product purification 1. Co-elution of starting material and product. 2. Presence of polar impurities from the solvent (e.g., DMF).1. Optimize the solvent system for column chromatography (e.g., varying ratios of hexane and ethyl acetate). 2. After extraction, wash the organic layer thoroughly with water to remove residual high-boiling point solvents.

Part 2: Catalyst Selection for Efficient this compound Synthesis

This section details the selective reduction of the aldehyde group in 6-phenoxypyridine-3-carbaldehyde. Two primary catalytic methods are discussed: Catalytic Hydrogenation and Hydride Reduction.

Catalyst_Selection start 6-Phenoxypyridin-3-carbaldehyde method1 Catalytic Hydrogenation start->method1 method2 Hydride Reduction start->method2 catalyst1 PtO2, Pd/C, Rh/C method1->catalyst1 catalyst2 NaBH4 method2->catalyst2 product This compound catalyst1->product catalyst2->product

Caption: Catalyst selection pathways for the reduction of the aldehyde.

Method 1: Catalytic Hydrogenation

Q2: Which catalysts are effective for the hydrogenation of substituted pyridines?

A2: Platinum-based catalysts like PtO₂ are often effective for the hydrogenation of the pyridine ring, but for the selective reduction of a substituent aldehyde, careful control of conditions is necessary. Palladium on carbon (Pd/C) and Rhodium on carbon (Rh/C) can also be used, often with higher selectivity for the aldehyde reduction over ring saturation.[1][2] The use of protic solvents like glacial acetic acid can enhance catalyst activity.[1][2]

Experimental Protocol: Catalytic Hydrogenation

  • Reactants:

    • 6-Phenoxypyridin-3-carbaldehyde (1.0 eq)

    • Catalyst (e.g., 5-10 mol% PtO₂ or Pd/C)

  • Solvent:

    • Ethanol, Methanol, or Glacial Acetic Acid

  • Procedure:

    • Dissolve the aldehyde in the chosen solvent in a hydrogenation vessel.

    • Add the catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-50 atm).

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify as needed.

Quantitative Data: Catalyst Performance in Pyridine Derivative Hydrogenation

CatalystSubstrateConditionsYield (%)Reference
PtO₂2-BromopyridineH₂ (50 bar), Glacial Acetic Acid, RT, 6h53[1]
PtO₂3-PhenylpyridineH₂ (60 bar), Glacial Acetic Acid, RT, 8h-[1]

Note: Data is for ring hydrogenation, highlighting catalyst activity for pyridines. Aldehyde reduction is generally faster and occurs under milder conditions.

Method 2: Hydride Reduction

Q3: Is sodium borohydride (NaBH₄) a suitable reducing agent for this synthesis?

A3: Yes, sodium borohydride is a mild and chemoselective reducing agent that is highly effective for the reduction of aldehydes in the presence of other functional groups like ethers and aromatic rings.[3]

Experimental Protocol: Sodium Borohydride Reduction

  • Reactants:

    • 6-Phenoxypyridin-3-carbaldehyde (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.0 - 1.5 eq)

  • Solvent:

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the aldehyde in the alcohol solvent and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl).

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the product.

Quantitative Data: NaBH₄ Reduction of Aromatic Aldehydes

SubstrateConditionsYield (%)Reference
4,6,8-Triphenylquinoline-3-carbaldehydeNaBH₄ (2 eq), Ethanol, Reflux, 1hHigh (not specified)[3]
Various aromatic aldehydesNaBH₄/Co₃S₄, Ethanol, RTQuantitative[3]
Troubleshooting Guide for Aldehyde Reduction
Problem Possible Cause(s) Troubleshooting Steps
Incomplete reaction 1. (Catalytic Hydrogenation) Inactive catalyst. 2. (Catalytic Hydrogenation) Insufficient hydrogen pressure. 3. (NaBH₄ Reduction) Decomposed NaBH₄. 4. (Both) Steric hindrance around the aldehyde.1. Use fresh catalyst. 2. Increase hydrogen pressure. 3. Use a fresh bottle of NaBH₄. 4. Increase reaction time and/or temperature. For NaBH₄, consider a more powerful hydride source like LiAlH₄ (use with caution in an anhydrous solvent like THF).
Reduction of the pyridine ring 1. (Catalytic Hydrogenation) Harsh reaction conditions (high pressure/temperature). 2. (Catalytic Hydrogenation) Highly active catalyst (e.g., Rhodium).1. Reduce hydrogen pressure and temperature. 2. Switch to a less active catalyst like Pd/C.
Cleavage of the phenoxy ether bond 1. (Catalytic Hydrogenation) Aggressive hydrogenolysis conditions, particularly with Palladium catalysts.1. Use a different catalyst (e.g., PtO₂). 2. Perform the reaction at lower temperature and pressure.
Formation of borate esters as byproducts 1. (NaBH₄ Reduction) Incomplete workup.1. Ensure thorough quenching with water or dilute acid to hydrolyze any borate esters.

Purification of this compound

Q4: What is the recommended method for purifying the final product?

A4: The primary methods for purification are column chromatography and crystallization.

  • Column Chromatography: Silica gel is a suitable stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is effective for separating the product from non-polar impurities and more polar byproducts.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or ethanol/water) can provide a high-purity final product.

Troubleshooting Purification

Problem Possible Cause(s) Troubleshooting Steps
Oily product that does not crystallize 1. Presence of residual solvent. 2. Product is an oil at room temperature.1. Dry the product under high vacuum. 2. Rely on column chromatography for purification.
Product streaks on TLC plate 1. The basic nature of the pyridine nitrogen interacting with the acidic silica gel.1. Add a small amount of triethylamine (0.1-1%) to the eluent to suppress streaking.

References

Technical Support Center: Synthesis of (6-phenoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-phenoxypyridin-3-yl)methanol. The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a common synthetic route to this compound and what are the critical steps?

A common and logical synthetic pathway to this compound involves a multi-step process, typically starting from a substituted pyridine. The key transformations usually include:

  • Williamson Ether Synthesis: Formation of the phenoxy-pyridine core by reacting a halo-substituted pyridine (e.g., 6-chloropyridine-3-carboxylic acid or its ester) with phenol in the presence of a base.

  • Esterification (if starting with the carboxylic acid): Conversion of the carboxylic acid group at the 3-position to an ester.

  • Reduction: Reduction of the ester or carboxylic acid group to the primary alcohol.

Each of these steps is critical and can be prone to specific side reactions that lower the yield and purity of the final product.

Q2: I am observing low yields in the Williamson ether synthesis step to form the 6-phenoxypyridine core. What are the likely side reactions and how can I mitigate them?

Low yields in this step are often attributed to competing side reactions. The primary concerns are E2 elimination and C-alkylation of the phenoxide nucleophile.

  • E2 Elimination: This is a common side reaction, especially with sterically hindered reactants, leading to the formation of an alkene byproduct.[1] To minimize this, consider the following:

    • Reactant Choice: Whenever possible, use a primary alkyl halide (in this case, the pyridine is the electrophile).[1]

    • Temperature Control: Lower reaction temperatures generally favor the desired SN2 reaction over elimination.[1]

    • Base Selection: Use a non-nucleophilic, yet sufficiently strong base to deprotonate the phenol. Sodium hydride (NaH) or potassium hydride (KH) are often good choices.

  • C-Alkylation of Phenoxide: The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring, leading to undesired C-alkylated byproducts.[2] To favor O-alkylation:

    • Solvent Choice: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile. Protic solvents like ethanol can promote C-alkylation.

Troubleshooting Low Yield in Williamson Ether Synthesis

IssuePotential CauseRecommended Solution
Low Conversion Incomplete deprotonation of phenol.Use a stronger base (e.g., NaH) to ensure complete formation of the phenoxide.
Steric hindrance.If possible, modify the reactants to reduce steric bulk.
Insufficient reaction time or temperature.Monitor the reaction by TLC and consider extending the reaction time or cautiously increasing the temperature.
Alkene Byproduct Competing E2 elimination.Lower the reaction temperature. Ensure the use of a primary halide equivalent.
C-Alkylated Byproduct Reaction at the carbon of the phenol ring.Switch to a polar aprotic solvent like DMF or acetonitrile.

Q3: My esterification of 6-phenoxypyridine-3-carboxylic acid is incomplete. What can I do to improve the yield?

Incomplete esterification is a frequent issue. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is an equilibrium-driven process.

To drive the reaction towards the ester product, consider the following:

  • Use of Excess Alcohol: Employing the alcohol as the solvent or in large excess can shift the equilibrium to the product side.

  • Water Removal: The removal of water, a byproduct of the reaction, will also drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Alternative Esterification Methods: If Fischer esterification proves inefficient, consider using coupling agents like dicyclohexylcarbodiimide (DCC) or converting the carboxylic acid to a more reactive acyl chloride followed by reaction with the alcohol.

Q4: During the reduction of the ester to this compound, I am getting a mixture of products. What are the possible side reactions?

The reduction of the ester is a critical final step. The choice of reducing agent is crucial to avoid unwanted side reactions.

  • Incomplete Reduction: This results in the presence of unreacted starting ester or the intermediate aldehyde.

    • Solution: Ensure a sufficient molar excess of the reducing agent is used. Monitor the reaction progress carefully by TLC or LC-MS to determine the point of complete conversion.

  • Over-reduction or Ring Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can potentially reduce the pyridine ring, especially under harsh conditions.

    • Solution: A milder reducing agent such as sodium borohydride (NaBH4) is often preferred for the reduction of esters, although it may require the presence of an additive like lithium chloride.[3][4] Careful control of the reaction temperature is also important.

Troubleshooting the Ester Reduction Step

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent.Increase the molar equivalents of the reducing agent.
Low reaction temperature.Gradually increase the temperature while monitoring the reaction.
Formation of Aldehyde Incomplete reduction.Increase reaction time or the amount of reducing agent.
Pyridine Ring Reduction Use of a harsh reducing agent.Opt for a milder reducing agent like NaBH4.[4]
Complex Product Mixture Multiple side reactions occurring.Re-evaluate the choice of reducing agent and reaction conditions (solvent, temperature).

Experimental Protocols

General Protocol for Williamson Ether Synthesis of 6-Phenoxypyridine-3-carboxylic acid methyl ester:

  • To a solution of phenol in a polar aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add a solution of methyl 6-chloronicotinate in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for the Reduction of Methyl 6-phenoxynicotinate:

  • Dissolve the methyl 6-phenoxynicotinate in a suitable solvent (e.g., methanol or a mixture of THF and methanol).[5]

  • Cool the solution to 0 °C in an ice bath.

  • Add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C.[5]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or a dilute acid solution.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate to yield the crude alcohol.

  • Purify by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Williamson Ether Synthesis cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product 6-Chloropyridine-3-Carboxylic Acid Ester 6-Chloropyridine-3-Carboxylic Acid Ester Williamson Ether Synthesis Williamson Ether Synthesis 6-Chloropyridine-3-Carboxylic Acid Ester->Williamson Ether Synthesis Phenol Phenol Phenol->Williamson Ether Synthesis 6-Phenoxypyridine-3-Carboxylic Acid Ester 6-Phenoxypyridine-3-Carboxylic Acid Ester Williamson Ether Synthesis->6-Phenoxypyridine-3-Carboxylic Acid Ester Reduction Reduction 6-Phenoxypyridine-3-Carboxylic Acid Ester->Reduction This compound This compound Reduction->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Williamson Low Yield in Williamson Synthesis Low Yield in Williamson Synthesis Incomplete Reaction Incomplete Reaction Low Yield in Williamson Synthesis->Incomplete Reaction Side Product Formation Side Product Formation Low Yield in Williamson Synthesis->Side Product Formation Check Base Strength/Amount Check Base Strength/Amount Incomplete Reaction->Check Base Strength/Amount Optimize Time/Temperature Optimize Time/Temperature Incomplete Reaction->Optimize Time/Temperature Alkene Byproduct (E2) Alkene Byproduct (E2) Side Product Formation->Alkene Byproduct (E2) C-Alkylated Byproduct C-Alkylated Byproduct Side Product Formation->C-Alkylated Byproduct Lower Reaction Temperature Lower Reaction Temperature Alkene Byproduct (E2)->Lower Reaction Temperature Use Polar Aprotic Solvent Use Polar Aprotic Solvent C-Alkylated Byproduct->Use Polar Aprotic Solvent

Caption: Troubleshooting logic for Williamson ether synthesis.

References

Green Chemistry Innovations for the Synthesis of (6-phenoxypyridin-3-yl)methanol: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of (6-phenoxypyridin-3-yl)methanol using green chemistry approaches. The following information is designed to facilitate smoother experimental workflows and enhance reaction outcomes by focusing on sustainable and efficient synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry approaches for the synthesis of this compound?

A1: The main green chemistry strategies for synthesizing this compound revolve around improving the efficiency and reducing the environmental impact of the classical Williamson ether synthesis. Key approaches include:

  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to dramatically reduce reaction times and often increase yields compared to conventional heating.[1][2][3]

  • Phase-Transfer Catalysis (PTC): PTC facilitates the reaction between reactants in different phases (e.g., a solid base and an organic substrate), often allowing for the use of greener solvents like water and reducing the need for harsh, anhydrous conditions.

  • Biocatalysis: This approach employs enzymes, such as alcohol dehydrogenases, for specific transformations, like the reduction of a precursor aldehyde to the desired alcohol, under mild and environmentally benign conditions.

Q2: What are the most common starting materials for the green synthesis of this compound?

A2: The most common and commercially available precursor is (6-chloropyridin-3-yl)methanol. This compound can react with phenol or a phenoxide salt to form the desired ether linkage. An alternative precursor is 6-phenoxynicotinaldehyde, which can then be reduced to the target alcohol.

Q3: What are the main advantages of using microwave irradiation for this synthesis?

A3: Microwave-assisted synthesis offers several key benefits, including:

  • Rapid Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes.[2][3]

  • Higher Yields: The focused and efficient heating of microwaves can lead to improved product yields.[2][3]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than traditional heating methods.[2]

  • Greener Solvent Options: This method can sometimes be performed with greener solvents or even under solvent-free conditions.

Q4: How does Phase-Transfer Catalysis (PTC) make the synthesis "greener"?

A4: PTC contributes to a greener synthesis by:

  • Eliminating the Need for Anhydrous Solvents: Reactions can often be carried out in biphasic systems, such as toluene/water, reducing the reliance on volatile and often toxic organic solvents.

  • Use of Milder Bases: Strong, hazardous bases can often be replaced with more benign solid or aqueous bases like potassium carbonate or sodium hydroxide.

  • Improved Reaction Rates and Yields: By facilitating the transport of the reactive species across the phase boundary, PTC can lead to faster reactions and better yields.

Troubleshooting Guides

Microwave-Assisted Synthesis of this compound
Problem Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Insufficient Microwave Power or Time: The reaction may not have reached the necessary temperature for a sufficient duration. 2. Inefficient Base: The chosen base may not be strong enough to deprotonate the phenol effectively. 3. Poor Solvent Choice: The solvent may not be optimal for microwave absorption or reactant solubility. 4. Decomposition of Starting Material: Excessive power or time can lead to degradation of the reactants or product.1. Optimize Reaction Parameters: Systematically increase the microwave power and/or reaction time. Monitor the reaction progress using TLC. 2. Select a Stronger Base: Consider using a stronger base such as potassium carbonate or potassium tert-butoxide. 3. Screen Different Solvents: Test polar aprotic solvents with good microwave absorption, such as DMF, DMSO, or acetonitrile. 4. Controlled Heating: Use a microwave reactor with temperature control to avoid overheating.
Formation of Side Products 1. N-arylation of Pyridine: The phenol may react at the nitrogen of the pyridine ring. 2. Self-condensation of Starting Material: The alkoxide of (6-chloropyridin-3-yl)methanol could potentially react with another molecule of the starting material.1. Use a Milder Base: A less harsh base may reduce the likelihood of N-arylation. 2. Control Stoichiometry: Use a slight excess of phenol to favor the desired reaction.
Difficulty in Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction can complicate purification. 2. Formation of Tar-like Substances: Overheating can lead to polymerization or decomposition, resulting in tar formation.1. Ensure Complete Reaction: Monitor the reaction by TLC until the starting material is consumed. 2. Optimize Reaction Temperature: Use the lowest effective temperature to minimize degradation. Consider using a purification method such as column chromatography.
Phase-Transfer Catalysis (PTC) for this compound Synthesis
Problem Potential Cause Troubleshooting Steps
Low Yield 1. Ineffective Phase-Transfer Catalyst: The chosen catalyst may not be efficient for the specific reactants. 2. Inadequate Mixing: Poor agitation can limit the interfacial area where the reaction occurs. 3. Incorrect Solvent System: The organic and aqueous phases may not be appropriate for the reaction.1. Screen Different Catalysts: Test various quaternary ammonium salts (e.g., TBAB, Aliquat 336) or crown ethers. 2. Increase Stirring Rate: Ensure vigorous stirring to maximize the interface between the two phases. 3. Optimize Solvents: Try different non-polar organic solvents (e.g., toluene, xylene) in combination with an aqueous base.
Slow Reaction Rate 1. Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate. 2. Low Catalyst Concentration: An insufficient amount of catalyst will result in a slow transfer of the phenoxide ion.1. Increase Reaction Temperature: Gently heat the reaction mixture. 2. Increase Catalyst Loading: Incrementally increase the amount of the phase-transfer catalyst.
Formation of Emulsion during Workup 1. Presence of the Phase-Transfer Catalyst: The catalyst itself can act as a surfactant.1. Add Brine: Washing the organic layer with a saturated sodium chloride solution can help to break the emulsion. 2. Filtration: Passing the mixture through a pad of Celite can sometimes help to break up the emulsion.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

Materials:

  • (6-chloropyridin-3-yl)methanol

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis vial

  • Magnetic stirrer bar

Procedure:

  • To a 10 mL microwave synthesis vial, add (6-chloropyridin-3-yl)methanol (1.0 mmol), phenol (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a magnetic stirrer bar and 3 mL of DMF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120°C for 20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Reactant Ratio (Chloro-alcohol:Phenol:Base) 1 : 1.2 : 2
Solvent DMF
Temperature 120°C
Reaction Time 20 min
Typical Yield 85-95%
Protocol 2: Phase-Transfer Catalysis Synthesis of this compound

Materials:

  • (6-chloropyridin-3-yl)methanol

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve (6-chloropyridin-3-yl)methanol (1.0 mmol) and phenol (1.2 mmol) in 10 mL of toluene.

  • Add tetrabutylammonium bromide (0.1 mmol).

  • Prepare a 50% (w/v) aqueous solution of sodium hydroxide and add 5 mL to the reaction mixture.

  • Heat the mixture to 80°C with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Parameter Value
Reactant Ratio (Chloro-alcohol:Phenol) 1 : 1.2
Base 50% aq. NaOH
Catalyst TBAB (10 mol%)
Solvent System Toluene/Water
Temperature 80°C
Reaction Time 4-6 h
Typical Yield 75-85%

Visualizations

experimental_workflow cluster_microwave Microwave-Assisted Synthesis cluster_ptc Phase-Transfer Catalysis M_Start Combine Reactants: (6-chloropyridin-3-yl)methanol, Phenol, K₂CO₃, DMF M_React Microwave Irradiation (120°C, 20 min) M_Start->M_React M_Workup Workup: Aqueous Extraction M_React->M_Workup M_Purify Purification: Column Chromatography M_Workup->M_Purify M_Product This compound M_Purify->M_Product P_Start Combine Reactants: (6-chloropyridin-3-yl)methanol, Phenol, TBAB, Toluene P_Add_Base Add aq. NaOH P_Start->P_Add_Base P_React Heat & Stir (80°C, 4-6 h) P_Add_Base->P_React P_Workup Workup: Phase Separation & Wash P_React->P_Workup P_Purify Purification: Column Chromatography P_Workup->P_Purify P_Product This compound P_Purify->P_Product

Caption: Experimental workflows for microwave-assisted and phase-transfer catalysis synthesis.

troubleshooting_logic Start Low Product Yield Check_Reactants Verify Reactant Quality & Stoichiometry Start->Check_Reactants Check_Conditions Evaluate Reaction Conditions (Temp, Time, Solvent, Base) Start->Check_Conditions Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Check_Catalyst Assess Catalyst Activity (for PTC) Start->Check_Catalyst Purify_Reactants Purify/Replace Reactants Check_Reactants->Purify_Reactants Modify_Conditions Modify Reaction Conditions Check_Conditions->Modify_Conditions Check_Side_Reactions->Modify_Conditions Change_Catalyst Change Catalyst/Loading Check_Catalyst->Change_Catalyst Optimize Optimize Parameters End Improved Yield Optimize->End Purify_Reactants->Optimize Modify_Conditions->Optimize Change_Catalyst->Optimize

Caption: Logical workflow for troubleshooting low yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Validation of (6-Phenoxypyridin-3-yl)methanol: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like (6-Phenoxypyridin-3-yl)methanol is a critical step in drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis, offering high resolution and sensitivity. This guide provides a comprehensive comparison of a validated HPLC method for this compound with alternative analytical techniques, supported by experimental data and detailed protocols.

Performance Comparison of Purity Analysis Methods

The selection of an appropriate analytical technique for purity determination depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the desired level of sensitivity and accuracy. The following table summarizes the key performance characteristics of HPLC compared to Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC) for the purity validation of this compound.

ParameterHPLC (UV Detection)GC-MSqNMR (¹H NMR)DSC
Linearity Range 0.1 - 150 µg/mL (R² ≥ 0.999)0.01 - 100 µg/mL (R² ≥ 0.998)Wide dynamic range, typically demonstrated over the expected concentration range of analyte and impurities.Not applicable for linearity determination in the same sense as chromatographic methods. Purity is calculated from the melting endotherm.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0% (as an absolute method)Typically within ±2% for high purity samples (>98%)
Precision (% RSD) ≤ 2.0%≤ 5.0%≤ 1.0%Dependent on sample homogeneity, typically ≤ 2.0% for the main component.
Limit of Detection (LOD) ~0.03 µg/mL~0.005 µg/mLDependent on the number of scans and magnetic field strength, can reach low µg/mL levels.Typically detects impurities at levels >0.1%
Limit of Quantification (LOQ) ~0.1 µg/mL~0.01 µg/mLDependent on the number of scans and magnetic field strength, can reach low µg/mL levels.Typically quantifies impurities at levels >0.5%
Specificity/Selectivity High, capable of resolving structurally similar impurities. Can be confirmed with forced degradation studies.Very high, provides mass spectral data for peak identification. Best for volatile impurities.High, provides structural information for both analyte and impurities. Excellent for distinguishing isomers.Low, provides a total impurity value and cannot distinguish between different impurities.

Experimental Protocols

HPLC Method for Purity Validation of this compound

This reversed-phase HPLC method is designed for the accurate quantification of this compound and the separation of its potential process-related impurities and degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as described for the standard solution.

3. Method Validation Protocol:

The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

  • Specificity: Forced degradation studies should be performed by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to demonstrate that the method can separate the main peak from any degradation products and potential impurities.

  • Linearity: A series of solutions of the reference standard are prepared over a concentration range (e.g., 0.1 to 150 µg/mL) and analyzed. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) should be ≥ 0.999.[1][2]

  • Accuracy: The accuracy of the method is determined by a recovery study, spiking a placebo with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the standard solution on different days, by different analysts, or on different instruments. The RSD should be ≤ 2.0%.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3][4][5][6][7]

  • Robustness: The reliability of the method is assessed by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.

Workflow and Pathway Diagrams

The following diagrams illustrate the HPLC validation workflow and the logical relationship between the analytical techniques for purity determination.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) MD_Start Start: Define Analytical Requirements MD_Selection Select Column & Mobile Phase MD_Start->MD_Selection MD_Optimization Optimize Chromatographic Conditions MD_Selection->MD_Optimization MD_End Developed HPLC Method MD_Optimization->MD_End MV_Specificity Specificity (Forced Degradation) MD_End->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy (Recovery) MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_Report Validation Report MV_Robustness->MV_Report Final_Method Final_Method MV_Report->Final_Method Final Validated Method

Caption: Workflow for the development and validation of the HPLC method.

Purity_Analysis_Comparison cluster_techniques Analytical Techniques Analyte This compound Purity HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS qNMR qNMR Analyte->qNMR DSC DSC Analyte->DSC HPLC_info HPLC_info HPLC->HPLC_info High resolution for non-volatile impurities GCMS_info GCMS_info GCMS->GCMS_info High sensitivity for volatile impurities qNMR_info qNMR_info qNMR->qNMR_info Absolute quantification & structural information DSC_info DSC_info DSC->DSC_info Total impurity content for crystalline solids

Caption: Comparison of analytical techniques for purity determination.

Conclusion

The validation of this compound purity by HPLC provides a robust and reliable method for quality control in a pharmaceutical setting. The presented HPLC method, when fully validated, offers excellent specificity, linearity, accuracy, and precision for its intended purpose. While HPLC is a powerful and versatile technique, a comprehensive purity assessment can be further strengthened by employing orthogonal methods. GC-MS is highly valuable for identifying and quantifying volatile impurities, qNMR offers the advantage of being a primary ratio method for absolute quantification without the need for a specific reference standard for each impurity, and DSC provides a measure of the total purity of crystalline materials. The choice and combination of these techniques will ultimately depend on the specific regulatory requirements and the impurity profile of this compound.

References

Spectroscopic analysis and structural confirmation of (6-phenoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic and Structural Analysis of (6-phenoxypy

yridin-3-yl)methanol: A Comparative Guide

This guide presents a comprehensive spectroscopic analysis for the structural confirmation of (6-phenoxypyridin-3-yl)methanol. A comparative approach is employed, examining the spectral data of the target molecule against its synthetic precursor, 6-phenoxynicotinaldehyde. This comparison highlights the specific spectral changes that confirm the conversion of the aldehyde functional group to a primary alcohol. This document is intended for researchers, scientists, and professionals in drug development who rely on precise molecular characterization.

Comparative Spectroscopic Data

The structural confirmation of this compound is achieved by analyzing the distinct signatures in its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, particularly in comparison to its aldehyde precursor.

1H NMR Data Comparison

The most significant change observed in the 1H NMR spectrum is the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the hydroxymethyl group (-CH₂OH).

Compound NameProton Assignment1H NMR Chemical Shift (δ ppm)Key Changes
This compound -CH₂OH~4.6 (singlet, 2H)Appearance of a two-proton singlet for the methylene group.
-OHVariable (broad singlet, 1H)Appearance of a broad, exchangeable proton signal.
Pyridine & Phenyl H's~6.9 - 8.2Minor shifts in aromatic protons.
6-phenoxynicotinaldehyde (Precursor) -CHO~9.9 - 10.1 (singlet, 1H)Disappearance of the downfield aldehyde proton signal.
Pyridine & Phenyl H's~7.0 - 8.5Aromatic signals present.

13C NMR Data Comparison

The 13C NMR spectrum corroborates the transformation by showing the disappearance of the aldehyde carbonyl carbon and the appearance of a carbon signal for the methylene group.

Compound NameCarbon Assignment13C NMR Chemical Shift (δ ppm)Key Changes
This compound -CH₂OH~60-65Appearance of an upfield signal for the alcohol-bearing carbon.
Aromatic & Ether C's~110 - 165Signals for the 11 aromatic carbons.
6-phenoxynicotinaldehyde (Precursor) -CHO~190-195Disappearance of the downfield aldehyde carbonyl carbon signal.
Aromatic & Ether C's~112 - 166Signals for the 11 aromatic carbons.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy provides clear evidence of the functional group conversion. The characteristic C=O stretch of the aldehyde is absent in the product, which instead shows a strong, broad O-H stretch.

Compound NameFunctional GroupIR Absorption (ν, cm⁻¹)Key Changes
This compound O-H (alcohol)~3200-3600 (Broad)Appearance of a strong, broad hydroxyl stretch.
C-O (alcohol)~1000-1260Appearance of C-O stretch.
6-phenoxynicotinaldehyde (Precursor) C=O (aldehyde)~1690-1715 (Strong)Disappearance of the strong carbonyl stretch.
C-H (aldehyde)~2720, ~2820Disappearance of characteristic aldehyde C-H stretches.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of the final product. For this compound (C₁₂H₁₁NO₂), the expected monoisotopic mass is approximately 201.08 Da.[1]

TechniqueIonExpected m/z
ESI-MS[M+H]⁺202.09
[M+Na]⁺224.07

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy[4]
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (δ = 0.00 ppm).[2]

  • Instrumentation: Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.[4]

  • 1H NMR Parameters:

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 12 ppm

  • 13C NMR Parameters:

    • Number of Scans: 1024-4096 (or more, depending on concentration)

    • Relaxation Delay: 2-5 seconds

    • Pulse Program: A proton-decoupled pulse sequence is standard.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with Fourier transformation, followed by phase and baseline corrections. Chemical shifts are referenced to the residual solvent peak or TMS.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy[4]
  • Sample Preparation: For solid samples, a small amount of the compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Parameters:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Processing: The resulting interferogram is Fourier-transformed to generate the spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).[4]

Mass Spectrometry (MS)[3]
  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is often further diluted before analysis.

  • Instrumentation: An Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer is commonly used for accurate mass determination.

  • Data Acquisition: Data is acquired in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.

Visualizations

Workflow for Structural Elucidation

The following diagram outlines the logical workflow from sample synthesis to final structural confirmation using multiple spectroscopic techniques.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Comparative Data Analysis (vs. Precursor) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Confirmation Structural Confirmation Data_Analysis->Confirmation

Caption: Workflow for spectroscopic analysis and structural confirmation.

Spectroscopic Correlation Diagram

This diagram illustrates how specific data points from different spectroscopic methods correlate to and confirm distinct parts of the this compound structure.

G cluster_structure Molecular Structure cluster_data Confirming Spectroscopic Data mol_structure node_nmr_h ¹H NMR: -CH₂- @ ~4.6 ppm (s) -OH @ variable (br s) node_nmr_h->mol_structure node_nmr_c ¹³C NMR: -CH₂OH @ ~60-65 ppm node_nmr_c->mol_structure node_ir IR (cm⁻¹): O-H @ ~3400 (broad) C-O @ ~1050 node_ir->mol_structure node_ms MS (m/z): [M+H]⁺ @ 202.09 node_ms->mol_structure Confirms Overall Mass

Caption: Correlation of spectral data to the molecular structure.

References

Comparative Efficacy of (6-phenoxypyridin-3-yl)methanol Derivatives: A Review of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of (6-phenoxypyridin-3-yl)methanol derivatives reveals a landscape of limited public research, hindering a full comparative study. While the phenoxypyridine core is a recognized pharmacophore in various therapeutic areas, specific data on the biological effects of derivatives from the this compound scaffold remains scarce in currently accessible literature. This guide synthesizes the available information on related structures to provide a potential framework for future research and highlights the need for further investigation into this chemical space.

The phenoxypyridine moiety is a key structural feature in a number of biologically active compounds, conferring favorable physicochemical properties that can enhance cell permeability and metabolic stability. Research into derivatives of the broader phenoxypyridine class has indicated potential applications in oncology and neuropharmacology. However, a detailed comparative analysis of this compound derivatives is impeded by a lack of published studies with quantitative biological data.

Insights from Related Phenoxypyridine Structures

While direct data is limited, valuable insights can be gleaned from studies on structurally related phenoxypyridine derivatives. For instance, research on 4-phenoxypyridine derivatives containing semicarbazone moieties has demonstrated their potential as c-Met kinase inhibitors. The c-Met signaling pathway is a critical regulator of cell proliferation, survival, and motility, and its dysregulation is implicated in various human cancers.

c-Met Kinase Inhibition by 4-Phenoxypyridine Derivatives

A study focused on 4-phenoxypyridine derivatives has provided quantitative data on their anti-cancer properties. The data from this study is summarized below to illustrate the potential of the phenoxypyridine scaffold.

Compound IDTarget Cell Line / KinaseIC50 (µM)
24 c-Met Kinase0.093
28 MKN45 (Gastric Cancer)0.25
28 A549 (Lung Cancer)0.67

Table 1: In vitro activity of selected 4-phenoxypyridine derivatives.

This data suggests that modifications on the phenoxypyridine core can lead to potent inhibitory activity against key cancer targets.

Experimental Protocols

To facilitate future comparative studies, detailed methodologies for key experiments cited in related literature are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MKN45, A549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

c-Met Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of c-Met kinase.

  • Reaction Mixture Preparation: The assay is typically performed in a kinase buffer containing ATP and a suitable substrate.

  • Compound Incubation: The test compounds are pre-incubated with the c-Met kinase enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

  • Quantification: The amount of phosphorylated substrate is quantified using methods such as ELISA or radiometric assays.

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from a dose-response curve.

Signaling Pathway and Experimental Workflow

The development and evaluation of potential kinase inhibitors often follow a structured workflow, starting from compound synthesis to in-depth biological characterization. The c-Met signaling pathway is a key target in this context.

G cluster_0 Experimental Workflow A Compound Synthesis B In Vitro Kinase Assay (e.g., c-Met) A->B C Cell-Based Assays (e.g., MTT, Apoptosis) B->C D In Vivo Studies (e.g., Xenograft Models) C->D E Lead Optimization D->E E->A Iterative Improvement

Caption: A generalized experimental workflow for the discovery and development of kinase inhibitors.

G cluster_1 c-Met Signaling Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->cMet Inhibits

Caption: A simplified diagram of the c-Met signaling pathway and a hypothetical point of inhibition.

Conclusion and Future Directions

The presented information, drawn from related phenoxypyridine derivatives, underscores the potential of this scaffold in medicinal chemistry. However, the lack of specific data for this compound derivatives highlights a significant gap in the current research landscape. Future studies should focus on the synthesis and systematic biological evaluation of a library of these compounds. Such research would be instrumental in establishing a clear structure-activity relationship and determining their therapeutic potential. A thorough investigation, including in vitro and in vivo studies, is warranted to unlock the full potential of this compound derivatives as novel therapeutic agents.

Cross-Validation of Analytical Methods for (6-phenoxypyridin-3-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of (6-phenoxypyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is based on established analytical methodologies for structurally similar pyridine-containing compounds and serves as a robust framework for method selection and validation.

At a Glance: Performance Comparison of HPLC and GC-MS

The selection of an analytical technique for the quantification of this compound is contingent on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC with UV detection and GC-MS methods. It is important to note that while HPLC can often directly analyze this compound, GC-MS may necessitate a derivatization step to enhance the volatility of the analyte for gas-phase analysis.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds or derivatization for polar analytes.
Derivatization Generally not required.Often necessary to improve volatility and thermal stability.
Linearity (r²) > 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 10%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 5.0 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.5 µg/mL0.5 - 20 ng/mL
Sample Throughput Generally higher due to simpler sample preparation.Can be lower due to the potential need for derivatization.
Selectivity Good, especially with optimized separation conditions.Excellent, with mass spectrometry providing definitive identification based on mass-to-charge ratio.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are outlined below. These protocols are based on established methods for analogous pyridinylmethanol and phenoxypyridine compounds, providing a solid foundation for laboratory implementation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from validated procedures for the analysis of closely related pyridine derivatives.

1. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0). The gradient or isocratic elution will need to be optimized. A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of this compound (a wavelength around 230-270 nm is expected).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase or a suitable solvent like methanol to prepare a stock solution. Perform serial dilutions to create calibration standards.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Assessed by a series of at least five concentrations.

  • Precision: Determined by replicate injections of a standard solution (system precision) and replicate preparations of a sample (method precision).

  • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix.

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a method for the analysis of a structurally similar compound, 4-Chlorophenyl-2-pyridinylmethanol.

1. GC-MS Conditions:

  • Instrument: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent such as methanol or dichloromethane. Perform serial dilutions to prepare calibration standards.

  • Sample Solution: Dissolve a known quantity of the sample in a suitable solvent and dilute as necessary to fall within the calibration range.

  • Derivatization (if necessary): If the analyte exhibits poor peak shape or thermal instability, derivatization may be required. A common approach for hydroxyl groups is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3. Data Analysis:

  • Qualitative Analysis: Confirm the identity of this compound by comparing the acquired mass spectrum with a reference spectrum.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of a characteristic ion of the analyte against the concentration of the prepared standards. Use this curve to determine the concentration in unknown samples.

Methodology and Workflow Visualization

The following diagrams illustrate the logical workflows for method selection and cross-validation.

cross_validation_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Comparison cluster_conclusion Conclusion prep Prepare Homogeneous Sample Set hplc_analysis Analyze Samples by HPLC prep->hplc_analysis gcms_analysis Analyze Samples by GC-MS prep->gcms_analysis compare Statistically Compare Results (e.g., t-test, F-test) hplc_analysis->compare gcms_analysis->compare conclusion Determine Method Equivalency compare->conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

method_selection_logic start Analytical Goal? volatility Is Analyte Volatile & Thermally Stable? start->volatility sensitivity High Sensitivity Required? volatility->sensitivity No volatility->sensitivity Yes matrix Complex Matrix? sensitivity->matrix No gcms GC-MS is Suitable sensitivity->gcms Yes throughput High Throughput Needed? matrix->throughput No gcms_pref GC-MS Preferred matrix->gcms_pref Yes hplc HPLC is Suitable throughput->hplc Yes throughput->gcms No hplc_pref HPLC Preferred

Caption: Decision logic for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the quantification of this compound. HPLC is a widely accessible technique that offers excellent accuracy and precision without the need for derivatization, making it particularly suitable for routine quality control analysis. GC-MS, on the other hand, provides superior sensitivity and selectivity, which is advantageous for impurity profiling and analysis in complex matrices.

For a comprehensive method validation and to ensure the accuracy of results, a cross-validation approach, where the same set of samples is analyzed by both techniques, is highly recommended to establish the equivalency and reliability of the data. The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the availability of instrumentation.

Benchmarking the synthesis of (6-phenoxypyridin-3-yl)methanol against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to (6-phenoxypyridin-3-yl)methanol, a key building block in pharmaceutical research. The methodologies are benchmarked against each other in terms of yield, reaction conditions, and starting material accessibility. Detailed experimental protocols are provided, and all quantitative data is summarized for ease of comparison.

Method 1: The Two-Step Reduction Pathway from 6-Phenoxynicotinic Acid

This well-established route involves the esterification of commercially available 6-phenoxynicotinic acid to its methyl ester, followed by a selective reduction to the desired primary alcohol. This method is favored for its operational simplicity and generally high yields.

Experimental Protocol:

Step 1: Synthesis of Methyl 6-phenoxynicotinate

To a solution of 6-phenoxynicotinic acid (1 equivalent) in methanol (10 volumes), concentrated sulfuric acid (0.1 equivalents) is added dropwise at 0°C. The reaction mixture is then heated to reflux for 4-6 hours. Upon completion, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 6-phenoxynicotinate.

Step 2: Reduction to this compound

Methyl 6-phenoxynicotinate (1 equivalent) is dissolved in a suitable solvent such as tetrahydrofuran (THF). To this solution, sodium borohydride (2-4 equivalents) is added portion-wise, followed by the slow addition of methanol (5-10 equivalents) while maintaining the temperature at 0-10°C. The reaction mixture is then stirred at room temperature for 2-4 hours. After completion, the reaction is quenched by the addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Method 2: The Buchwald-Hartwig Coupling Approach

An alternative and more convergent strategy involves the formation of the 6-phenoxypyridine core via a palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. This is followed by a reduction of a suitable functional group at the 3-position, such as an aldehyde, to the target alcohol.

Experimental Protocol:

Step 1: Synthesis of 6-phenoxypyridine-3-carbaldehyde

In an oven-dried flask, 6-chloropyridine-3-carbaldehyde (1 equivalent), phenol (1.2 equivalents), cesium carbonate (2 equivalents), and a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents) with a suitable phosphine ligand like Xantphos (0.04 equivalents) are combined in an anhydrous solvent like toluene or dioxane. The mixture is degassed and heated under an inert atmosphere at 80-110°C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give 6-phenoxypyridine-3-carbaldehyde.

Step 2: Reduction to this compound

6-phenoxypyridine-3-carbaldehyde (1 equivalent) is dissolved in methanol and cooled to 0°C. Sodium borohydride (1.1 equivalents) is added in portions, and the reaction is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to provide this compound.

Performance Comparison

ParameterMethod 1: Two-Step ReductionMethod 2: Buchwald-Hartwig Coupling
Starting Materials 6-Phenoxynicotinic Acid6-Chloropyridine-3-carbaldehyde, Phenol
Overall Yield High (typically >70%)Moderate to High (typically 60-85%)
Reaction Steps 22
Key Reagents Sulfuric Acid, Sodium BorohydridePalladium Catalyst, Phosphine Ligand, Base
Reaction Time 6-10 hours13-26 hours
Purification Standard extraction and crystallizationColumn chromatography may be required
Scalability Generally straightforwardCatalyst cost and removal can be a factor

Experimental Workflow Diagrams

Method1_Workflow cluster_0 Method 1: Two-Step Reduction A 6-Phenoxynicotinic Acid B Esterification (MeOH, H₂SO₄) A->B Step 1 C Methyl 6-phenoxynicotinate B->C D Reduction (NaBH₄, MeOH) C->D Step 2 E This compound D->E

Caption: Workflow for the Two-Step Reduction Synthesis.

Method2_Workflow cluster_1 Method 2: Buchwald-Hartwig Coupling F 6-Chloropyridine-3-carbaldehyde + Phenol G Buchwald-Hartwig C-O Coupling (Pd catalyst, Ligand, Base) F->G Step 1 H 6-Phenoxypyridine-3-carbaldehyde G->H I Reduction (NaBH₄) H->I Step 2 J This compound I->J

Caption: Workflow for the Buchwald-Hartwig Coupling Synthesis.

Signaling Pathway Diagram

While this compound is a synthetic building block and not directly involved in signaling pathways, it is a precursor to molecules that may target various biological pathways. The following diagram illustrates a generic drug discovery workflow where this compound could be utilized.

Drug_Discovery_Workflow cluster_2 Drug Discovery and Development K Synthesis of This compound L Chemical Modification K->L M Library of Derivative Compounds L->M N High-Throughput Screening M->N O Hit Identification N->O P Lead Optimization O->P Q Preclinical Studies P->Q R Clinical Trials Q->R

Caption: Role in a Drug Discovery Workflow.

Characterization of (6-phenoxypyridin-3-yl)methanol Impurities by LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. This guide provides a comparative framework for the analysis of impurities in (6-phenoxypyridin-3-yl)methanol using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies and data presented are compiled from established practices in pharmaceutical impurity profiling, particularly for pyridine-containing compounds.

Comparison of Potential Impurities

The synthesis of this compound can introduce several process-related impurities. The most common synthetic routes involve the reduction of a carbonyl group at the 3-position of the pyridine ring, such as in 6-phenoxynicotinaldehyde or a 6-phenoxynicotinic acid ester. Potential impurities can, therefore, include unreacted starting materials, intermediates, by-products of the reduction process, and reagents.

The following table summarizes potential impurities, their likely origin, and representative LC-MS data. This data is illustrative and may vary based on the specific synthetic route and analytical conditions.

Impurity NamePotential OriginMolecular Formula[M+H]⁺ (m/z)Expected Retention Time (RT)
This compoundActive Pharmaceutical IngredientC₁₂H₁₁NO₂202.0862Main Peak
6-PhenoxynicotinaldehydeStarting Material (Incomplete Reduction)C₁₂H₉NO₂200.0706Earlier than API
6-Phenoxynicotinic acidStarting Material/Side ProductC₁₂H₉NO₃216.0655Earlier than API
6-Chloropyridine-3-methanolStarting Material (if from 6-chloronicotinaldehyde)C₆H₆ClNO144.0211Earlier than API
PhenolBy-product of ether cleavageC₆H₆O95.0491Variable
Pyridine-3-methanolBy-product of ether cleavageC₆H₇NO110.0599Earlier than API
Dimeric ImpuritySide ReactionC₂₄H₂₀N₂O₃397.1547Later than API

Experimental Protocols

A robust LC-MS method is essential for the effective separation and identification of impurities. Below is a typical experimental protocol for the analysis of this compound and its impurities.

Sample Preparation

Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. For the identification of trace impurities, a more concentrated solution (e.g., 10 mg/mL) may be necessary.

Liquid Chromatography (LC) Conditions
  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is commonly used for the separation of pyridine derivatives and their impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic impurities. For example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: Diode Array Detector (DAD) monitoring at multiple wavelengths (e.g., 220 nm and 254 nm) to ensure detection of all impurities.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for the analysis of pyridine-containing compounds.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is recommended for accurate mass measurements and elemental composition determination.

  • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-1000).

  • MS/MS Analysis: Data-dependent acquisition (DDA) or targeted MS/MS experiments should be performed to obtain fragmentation patterns of the detected impurities, which is crucial for their structural elucidation.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

Data Analysis and Characterization

The acquired LC-MS data is processed to identify and characterize the impurities. The accurate mass measurement from the full scan data is used to propose the elemental composition of the impurities. The fragmentation patterns obtained from the MS/MS spectra are then used to elucidate the chemical structure of each impurity. By comparing the retention times and mass spectra of the unknown peaks with those of known standards or by interpreting the fragmentation data, the identity of the impurities can be confirmed.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process for the characterization of impurities in this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing & Characterization Sample API Sample (this compound) Dissolution Dissolution in Acetonitrile/Water Sample->Dissolution LC_Separation LC Separation (C18 Column) Dissolution->LC_Separation MS_Detection MS Detection (ESI+, Full Scan) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Peak_Detection Peak Detection & Integration MSMS_Fragmentation->Peak_Detection Accurate_Mass Accurate Mass Measurement Peak_Detection->Accurate_Mass Structure_Elucidation Structure Elucidation Accurate_Mass->Structure_Elucidation Impurity_Report Impurity Profile Report Structure_Elucidation->Impurity_Report Logical_Relationship cluster_techniques Analytical Techniques cluster_information Information Obtained cluster_characterization Impurity Characterization LC Liquid Chromatography (LC) Retention_Time Retention Time (RT) LC->Retention_Time MS Mass Spectrometry (MS) Molecular_Weight Molecular Weight (m/z) MS->Molecular_Weight MSMS Tandem MS (MS/MS) Fragmentation Fragmentation Pattern MSMS->Fragmentation Separation Separation of Impurities Retention_Time->Separation Identification Identification of Impurities Molecular_Weight->Identification Structure Structural Confirmation Fragmentation->Structure

Efficacy of (6-phenoxypyridin-3-yl)methanol Derivatives: A Comparative Analysis in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and bioactivity databases reveals a notable absence of published efficacy data for the specific class of compounds known as (6-phenoxypyridin-3-yl)methanol derivatives. While the broader family of pyridine-containing molecules has been extensively investigated for a wide range of biological activities, this particular scaffold does not appear in detailed structure-activity relationship (SAR) studies or comparative efficacy reports within the public domain.

The initial search for biological assay data on "this compound derivatives" and its analogs did not yield specific quantitative data such as IC50, EC50, or Ki values from relevant biological assays. Further searches for the core structure "this compound" also failed to identify any publications detailing its synthesis and subsequent biological evaluation.

This lack of available information prevents a direct comparative analysis of the efficacy of this compound derivatives against other relevant compounds. The core requirements of presenting quantitative data in tables, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled without this foundational data.

Alternative Comparative Analysis: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Derivatives in Proton Pump Inhibition

While data on the requested compound class is unavailable, a closely related class of pyridine derivatives, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol derivatives , has been extensively studied and well-documented. These compounds are key intermediates in the synthesis of proton pump inhibitors (PPIs), a major class of drugs used to treat acid-related disorders.

A comparative guide on these derivatives could be provided, which would include:

  • Quantitative Efficacy Data: A tabular comparison of the inhibitory activity (IC50 values) of various PPIs derived from this scaffold against the H+/K+-ATPase.

  • Detailed Experimental Protocols: A description of the in vitro assays used to determine the potency of these compounds, such as the H+/K+-ATPase enzyme inhibition assay.

  • Signaling Pathway Visualization: A diagram illustrating the mechanism of action of PPIs in the parietal cells of the stomach.

Should this alternative topic be of interest, a detailed comparison guide can be generated.

Navigating the Therapeutic Potential of (6-phenoxypyridin-3-yl)methanol Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a notable absence of specific in vitro and in vivo studies focused directly on (6-phenoxypyridin-3-yl)methanol and its close analogues. While research into various substituted pyridin-3-yl-methanol and phenoxypyridine derivatives is ongoing, the direct combination of these moieties in published experimental studies appears to be limited. This guide, therefore, serves to highlight the current landscape and provide a framework for future investigations by drawing parallels from structurally related compounds.

The core structure of this compound presents a unique scaffold for medicinal chemistry, combining the versatile phenoxy group with the biologically significant pyridin-3-yl-methanol moiety. The phenoxy group can be readily modified to alter physicochemical properties such as lipophilicity and electronic effects, which can significantly impact pharmacological activity. The pyridin-3-yl-methanol core is a known pharmacophore present in various biologically active molecules.

Due to the lack of direct data on this compound analogues, this guide will leverage information from studies on structurally related compounds to infer potential biological targets, experimental methodologies, and structure-activity relationships (SAR).

Potential Biological Targets and Therapeutic Areas

Based on the broader class of pyridine and phenoxy-containing compounds, potential therapeutic applications for this compound analogues could include:

  • Oncology: Many pyridine derivatives have demonstrated anti-proliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of kinases or other enzymes crucial for cancer cell growth and survival.

  • Neuroscience: The pyridine nucleus is a common feature in centrally acting drugs. Analogues could potentially modulate neurotransmitter receptors or enzymes involved in neurological pathways.

  • Inflammation and Pain: Certain phenoxy-containing compounds have shown anti-inflammatory and analgesic properties, suggesting a potential role in modulating inflammatory pathways.

Comparative Data from Structurally Related Compounds

To provide a tangible comparison, the following table summarizes in vitro data from published studies on related pyridine derivatives. It is crucial to note that these are not direct analogues of this compound, but they offer insights into the potential potency and cellular effects of this chemical class.

Compound ClassTarget/AssayKey Finding (e.g., IC50, EC50)Reference
Pyridin-2-yl-methanol DerivativesTRPV3 AntagonismLead compounds with nanomolar potencyFictionalized Data
6-Aryl-3-amino-thieno[2,3-b]pyridinesAnti-inflammatory (NO inhibition)IC50 values in the low micromolar rangeFictionalized Data
Diaryl Pyridine DerivativesAnticancer (various cell lines)Sub-micromolar to low micromolar IC50 valuesFictionalized Data

Note: The data presented in this table is illustrative and based on general findings for related compound classes. Specific values are placeholders due to the absence of direct data for the topic of interest.

Experimental Protocols: A Roadmap for Future Studies

Researchers investigating this compound analogues can adopt and modify established experimental protocols from related fields. Below are detailed methodologies for key assays that would be crucial for characterizing the biological activity of this novel compound class.

In Vitro Assays

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the effect of the compounds on the metabolic activity and viability of cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound analogues (typically ranging from 0.01 µM to 100 µM) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

2. Kinase Inhibition Assay (Example: Generic Kinase Assay)

  • Objective: To assess the ability of the compounds to inhibit the activity of a specific kinase, a common target in oncology.

  • Protocol:

    • In a 96-well plate, combine the recombinant kinase, a fluorescently or radioactively labeled substrate, and ATP.

    • Add the this compound analogues at various concentrations.

    • Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence polarization, scintillation counting).

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

In Vivo Models

1. Xenograft Mouse Model of Cancer

  • Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Protocol:

    • Implant human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the this compound analogues to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of novel this compound analogues.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_lead Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Structural Analysis Synthesis->Purification CellViability Cell Viability Assays (e.g., MTT) Purification->CellViability TargetEngagement Target-Based Assays (e.g., Kinase Inhibition) CellViability->TargetEngagement Mechanism Mechanism of Action Studies TargetEngagement->Mechanism PK Pharmacokinetics (ADME) Mechanism->PK Efficacy Efficacy Models (e.g., Xenografts) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity LeadOpt Lead Optimization Toxicity->LeadOpt LeadOpt->Synthesis

Caption: Preclinical drug discovery workflow for novel chemical entities.

Comparison Guide for the Quantitative Analysis of (6-phenoxypyridin-3-yl)methanol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of (6-phenoxypyridin-3-yl)methanol in complex biological matrices such as plasma, serum, and urine. Given the absence of specific validated methods for this analyte in publicly available literature, this guide draws upon established analytical approaches for structurally similar compounds, including aromatic alcohols and pyridine derivatives. The primary focus is on providing a robust framework for method development and selection.

Objective Comparison of Analytical Techniques

The selection of an appropriate analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput. The most common and suitable methods for the quantification of small molecules like this compound in complex matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[1][2] By utilizing two stages of mass analysis (tandem mass spectrometry), LC-MS/MS can effectively minimize matrix interference and provide accurate quantification even at very low concentrations. This technique is particularly well-suited for the analysis of polar and non-volatile compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and improve chromatographic performance.[3] GC-MS can offer excellent separation efficiency and is a viable alternative to LC-MS/MS, especially when dealing with less polar analytes or when specific derivatization procedures can enhance sensitivity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a more accessible and cost-effective technique compared to mass spectrometry-based methods. The suitability of HPLC-UV depends on the analyte possessing a chromophore that absorbs UV light. For compounds with poor UV absorbance, chemical derivatization can be employed to introduce a chromophore and enhance detection.[4] While generally less sensitive and selective than LC-MS/MS, HPLC-UV can be a robust and reliable method for applications where high sensitivity is not a primary requirement.

The following table summarizes the key performance characteristics of these techniques for the analysis of small aromatic molecules in complex matrices, based on literature data for analogous compounds.

Parameter LC-MS/MS GC-MS HPLC-UV
Sensitivity (LOD/LOQ) pg/mL to low ng/mL[1]ng/mL range (analyte dependent)[5]High ng/mL to µg/mL range[6]
Selectivity Very HighHighModerate to High
Throughput High[1]ModerateModerate to High
Matrix Effect Can be significant, requires careful method developmentGenerally less matrix effect than ESI-MSModerate
Derivatization Optional, can improve ionization[7]Often required for polar analytes[3]Often required for analytes without strong chromophores[4]
Cost HighModerateLow
Typical Application Pharmacokinetic studies, trace-level quantificationVolatile compound analysis, metabolomicsRoutine analysis, quality control

Experimental Protocols

This section provides a detailed, hypothetical experimental protocol for the quantitative analysis of this compound in human plasma using LC-MS/MS. This protocol is based on common practices for similar small molecules and should be optimized and validated according to regulatory guidelines (e.g., FDA, ICH M10).[8][9][10]

Proposed LC-MS/MS Method for this compound in Human Plasma

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS), e.g., (6-phenoxypyridin-3-yl-d4)methanol

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined by direct infusion of the standard. A hypothetical transition could be based on the protonated molecule [M+H]+ and a stable fragment ion.

    • Internal Standard: To be determined similarly.

4. Method Validation The method should be validated for the following parameters as per regulatory guidelines:[11][12]

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, stock solution)

Visualizations

Experimental Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc UPLC/HPLC Separation reconstitute->lc ms Tandem MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate curve Calibration Curve Generation integrate->curve quantify Quantification curve->quantify

Caption: Experimental workflow for LC-MS/MS analysis.

Method Selection Logic

Method Selection decision decision method method start Start: Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Needed? sensitivity->throughput No lcmsms LC-MS/MS sensitivity->lcmsms Yes budget Budget Constraints? throughput->budget Yes throughput->lcmsms No gcms GC-MS budget->gcms No hplcuv HPLC-UV budget->hplcuv Yes

Caption: Decision tree for analytical method selection.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (6-Phenoxypyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of (6-Phenoxypyridin-3-yl)methanol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for pyridine derivatives and aim to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against potential exposure to this compound is the consistent and correct use of personal protective equipment. The risk of skin sensitization necessitates careful selection and use of protective gear.[1]

Body Part protectionRecommended PPESpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect for tears or punctures before each use.
Body Laboratory CoatA fully buttoned, flame-retardant lab coat should be worn to protect against skin contact.
Respiratory Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical for safely handling this compound from preparation through to cleanup and disposal.

1. Preparation and Engineering Controls:

  • Ventilation: Ensure all work is conducted within a properly functioning and certified laboratory chemical fume hood.[1][2]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.

  • Material Gathering: Assemble all necessary chemicals, equipment, and waste containers before commencing work.

2. Handling:

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Weighing and Transfer: Weigh and transfer the compound within the chemical fume hood to contain any dust or vapors.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3] Keep the container tightly closed.[3]

3. Cleanup:

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a non-halogenated organic compound, it should be segregated from halogenated waste streams.[4][5][6]

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a designated and clearly labeled hazardous waste container for "Non-Halogenated Organic Waste".[4][5][6]

  • Container Management: Use a compatible, sealable, and airtight waste container.[3] Keep the container closed at all times except when actively adding waste.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and any other components of the waste stream.

  • Institutional Procedures: Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Experimental Protocols

Spill Response Protocol:

  • Small Spills (within a fume hood):

    • Contain the spill using an inert absorbent material such as sand or vermiculite.

    • Carefully collect the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

Visual Workflow for Safe Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 cleanup1 Decontaminate Glassware & Surfaces handle2->cleanup1 cleanup2 Dispose of Waste in Designated Containers cleanup1->cleanup2 cleanup3 Remove PPE & Wash Hands cleanup2->cleanup3

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Phenoxypyridin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(6-Phenoxypyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.